Product packaging for 4-Amino-2-methylbut-2-enoic acid(Cat. No.:)

4-Amino-2-methylbut-2-enoic acid

Cat. No.: B1249423
M. Wt: 115.13 g/mol
InChI Key: TVVRNFOZHWBSAV-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-methylbut-2-enoic acid (also referred to as trans-2-methylcrotonic acid or 2-MeTACA) is a conformationally restricted analogue of the major inhibitory neurotransmitter, γ-aminobutyric acid (GABA) . This compound is recognized in pharmacological studies as a moderately potent and selective competitive antagonist at homomeric GABAC receptors, with research indicating an IC50 of 31.0 µM and a KB of 45.5 µM at human ρ1 GABAC receptors . Its mechanism of action involves binding to the orthosteric agonist site on GABAC receptors, thereby blocking the action of native agonists like GABA and preventing channel gating . A key aspect of its research value is its role in differentiating between GABA receptor subtypes; it functionally distinguishes homomeric ρ1, ρ2, and ρ3 GABAC receptors and exhibits negligible effects on GABAA or GABAB receptors at comparable concentrations . This specificity makes it a valuable pharmacological tool for probing the structure and function of GABAC receptors, which are potential therapeutic targets for conditions such as myopia, anxiety, and sleep disorders . The compound underscores a fundamental structure-activity relationship, as the introduction of a methyl group at the C2 position of the parent agonist TACA transforms the molecule from a potent agonist into an antagonist, highlighting the sensitivity of the GABAC receptor binding site . This compound is supplied for research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO2 B1249423 4-Amino-2-methylbut-2-enoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

(E)-4-amino-2-methylbut-2-enoic acid

InChI

InChI=1S/C5H9NO2/c1-4(2-3-6)5(7)8/h2H,3,6H2,1H3,(H,7,8)/b4-2+

InChI Key

TVVRNFOZHWBSAV-DUXPYHPUSA-N

Isomeric SMILES

C/C(=C\CN)/C(=O)O

Canonical SMILES

CC(=CCN)C(=O)O

Synonyms

2-MeTACA
4-Amino-2-methylbut-2-enoic acid
trans-4-Amino-2-methylbut-2-enoic acid

Origin of Product

United States

Foundational & Exploratory

Synthesis of 4-Amino-2-methylbut-2-enoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-Amino-2-methylbut-2-enoic acid, a molecule of interest in various research and development domains. The synthesis involves a multi-step process commencing from commercially available starting materials. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy

The synthesis of (E)-4-Amino-2-methylbut-2-enoic acid can be achieved through a three-step process. The overall strategy involves the initial bromination of a commercially available ester, followed by the introduction of a protected amino group via phthalimide substitution, and concluding with the deprotection of the amino group and hydrolysis of the ester to yield the final product.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-bromo-2-methylbut-2-enoate

This initial step involves the allylic bromination of ethyl 2-methylcrotonate.

Methodology:

To a solution of ethyl 2-methylcrotonate in a suitable solvent such as carbon tetrachloride, N-bromosuccinimide (NBS) is added. The reaction is initiated using a radical initiator, for example, benzoyl peroxide or AIBN, and is typically carried out under reflux. The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by vacuum distillation, to yield ethyl 4-bromo-2-methylbut-2-enoate.

Step 2: Synthesis of Ethyl 2-methyl-4-phthalimidobut-2-enoate

The second step introduces a protected nitrogen functionality through a nucleophilic substitution reaction.

Methodology:

Potassium phthalimide is reacted with ethyl 4-bromo-2-methylbut-2-enoate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the displacement of the bromide ion by the phthalimide anion. The reaction is monitored for the consumption of the starting materials. After the reaction is complete, the mixture is cooled and poured into water to precipitate the product. The solid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.

Step 3: Synthesis of (E)-4-Amino-2-methylbut-2-enoic acid

The final step involves the deprotection of the phthalimide group and hydrolysis of the ester to afford the target amino acid.

Methodology:

The phthalimide-protected ester is subjected to acidic hydrolysis. This is typically achieved by refluxing the compound in a strong acid, such as concentrated hydrochloric acid. This one-pot reaction cleaves both the phthalimide protecting group and hydrolyzes the ethyl ester to the carboxylic acid. The reaction progress is monitored until the starting material is no longer detectable. Upon completion, the reaction mixture is cooled, leading to the precipitation of phthalic acid, which is removed by filtration. The filtrate, containing the desired amino acid hydrochloride salt, is then concentrated. The free amino acid can be obtained by adjusting the pH of the aqueous solution to the isoelectric point, causing the product to precipitate. The final product is collected by filtration, washed with cold water, and dried.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reactants and Conditions for the Synthesis of this compound

StepStarting MaterialReagentsSolventTemperature (°C)Reaction Time (h)
1Ethyl 2-methylcrotonateN-Bromosuccinimide, AIBNCCl₄Reflux4-6
2Ethyl 4-bromo-2-methylbut-2-enoatePotassium phthalimideDMF80-1002-4
3Ethyl 2-methyl-4-phthalimidobut-2-enoateConcentrated HClWaterReflux8-12

Table 2: Product Characterization

StepProductFormMolecular Weight ( g/mol )Melting Point (°C)
1Ethyl 4-bromo-2-methylbut-2-enoateColorless to pale yellow liquid209.06N/A
2Ethyl 2-methyl-4-phthalimidobut-2-enoateWhite to off-white solid273.28~105-110
3(E)-4-Amino-2-methylbut-2-enoic acidWhite crystalline solid115.13>200 (decomposes)

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthetic process.

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Phthalimide Substitution cluster_step3 Step 3: Hydrolysis and Deprotection A Ethyl 2-methylcrotonate B Ethyl 4-bromo-2-methylbut-2-enoate A->B NBS, AIBN CCl4, Reflux C Ethyl 2-methyl-4-phthalimidobut-2-enoate B->C Potassium Phthalimide DMF, 80-100°C D (E)-4-Amino-2-methylbut-2-enoic acid C->D Conc. HCl Reflux

Caption: Synthetic workflow for this compound.

A Technical Guide to the Mechanism of Action of 4-Amino-2-methylbut-2-enoic Acid and its Analogs as GABA Transaminase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of 4-Amino-2-methylbut-2-enoic acid and its structurally related analogs. The primary focus of this document is their interaction with the enzyme γ-aminobutyric acid aminotransferase (GABA-T), a key target in the regulation of neurotransmitter levels in the central nervous system.

Core Mechanism of Action: Inhibition of GABA Transaminase

This compound and its derivatives function as inhibitors of γ-aminobutyric acid aminotransferase (GABA-T), an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1][2][3] By inhibiting GABA-T, these compounds effectively increase the concentration of GABA in the brain, a mechanism that is of significant interest for the treatment of neurological disorders such as epilepsy.[3][4] The primary mode of inhibition for this class of compounds is competitive and reversible, although some fluorinated analogs have been shown to act as mechanism-based inactivators.[1][2][5]

The enzymatic reaction catalyzed by GABA-T involves the conversion of GABA and α-ketoglutarate into succinic semialdehyde and glutamate, utilizing a pyridoxal phosphate (PLP) cofactor.[1][5] The inhibitors in this class are structurally similar to GABA, allowing them to bind to the active site of the enzyme.

Quantitative Data on Inhibitor Potency

The inhibitory potency of this compound analogs has been quantified through the determination of their inhibition constants (Ki) and inactivation parameters. Below is a summary of the available quantitative data for key compounds in this class.

CompoundTarget EnzymeInhibition TypeQuantitative Data
Hydroxy-substituted analog of 4-amino-2-(substituted methyl)-2-butenoic acidGABA-TCompetitive, ReversibleK_i = 5 µM[1]
(Z)-4-amino-2-fluorobut-2-enoic acidPig Brain GABA-TMechanism-based Inactivator~750 inactivator molecules consumed per enzyme inactivation[2][5]
708 ± 79 fluoride ions released per inactivation[2][5]
737 ± 15 transamination events per inactivation[2][5]
γ-vinyl GABAGABA-TCompetitive, ReversibleK_i = 26 ± 3 mM[1]
TaurineGABA-TCompetitive, ReversibleK_i = 68 ± 7 mM[1]

Signaling Pathway

The signaling pathway affected by this compound and its analogs is the GABAergic system. By inhibiting GABA-T, these compounds prevent the degradation of GABA, leading to its accumulation in the synapse. This enhances the inhibitory signaling mediated by GABA receptors (GABA_A and GABA_B), which can result in a dampening of neuronal excitability.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell / Presynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA_pre GABA GAD->GABA_pre GABA_syn GABA GABA_pre->GABA_syn Release GABA_R GABA Receptors (GABA_A, GABA_B) GABA_syn->GABA_R Binding GABA_T GABA Transaminase (GABA-T) GABA_syn->GABA_T Uptake & Degradation Inhibitory_Signal Inhibitory Postsynaptic Potential GABA_R->Inhibitory_Signal Activation Degradation_Products Succinic Semialdehyde + L-Glutamate GABA_T->Degradation_Products Catalysis Inhibitor This compound (and analogs) Inhibitor->GABA_T Inhibition

Figure 1. The effect of this compound on the GABAergic signaling pathway.

Experimental Protocols

GABA Transaminase Activity Assay

A common method to determine GABA-T activity is a coupled-enzyme assay.

Principle: This assay measures the production of glutamate by GABA-T. The glutamate is then oxidized by glutamate dehydrogenase, which reduces NAD+ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm.

Materials:

  • GABA-T enzyme preparation (e.g., purified from pig brain or recombinant)

  • GABA solution

  • α-ketoglutarate solution

  • NAD+ solution

  • Glutamate dehydrogenase solution

  • Potassium pyrophosphate buffer (pH 8.5)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • 96-well microplate (for high-throughput screening)

Procedure:

  • Prepare a reaction mixture containing potassium pyrophosphate buffer, NAD+, α-ketoglutarate, and glutamate dehydrogenase.

  • Add the GABA-T enzyme preparation to the reaction mixture.

  • To initiate the reaction, add the GABA solution.

  • Immediately monitor the increase in absorbance at 340 nm over time. The rate of increase is proportional to the GABA-T activity.

  • For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding GABA.

GABA_T_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis reagents Prepare Reaction Mixture (Buffer, NAD+, α-KG, GDH) enzyme Add GABA-T Enzyme reagents->enzyme inhibitor Add Inhibitor (for Ki determination) enzyme->inhibitor start Initiate with GABA enzyme->start inhibitor->start measure Monitor Absorbance at 340 nm start->measure calculate Calculate Reaction Rate measure->calculate determine_ki Determine Ki using Michaelis-Menten or Morrison equations calculate->determine_ki

Figure 2. Experimental workflow for the GABA-T activity and inhibition assay.

Fluoride Release Assay for Mechanism-Based Inactivators

For fluorinated analogs that act as mechanism-based inactivators, measuring the release of fluoride ions is crucial to understanding the inactivation mechanism.

Principle: This assay uses a fluoride ion-selective electrode (ISE) to measure the concentration of free fluoride ions released into the solution as a result of the enzymatic reaction.

Materials:

  • Fluoride ion-selective electrode (ISE)

  • Reference electrode

  • pH/ion meter

  • Total Ionic Strength Adjustment Buffer (TISAB)

  • Fluoride standard solutions

  • GABA-T enzyme preparation

  • Fluorinated inhibitor solution

  • α-ketoglutarate solution

  • Potassium pyrophosphate buffer (pH 8.5)

Procedure:

  • Calibrate the fluoride ISE with a series of known fluoride standard solutions diluted in TISAB.

  • Prepare a reaction mixture containing the GABA-T enzyme, the fluorinated inhibitor, and α-ketoglutarate in the potassium pyrophosphate buffer.

  • Incubate the reaction mixture at a constant temperature.

  • At various time points, take aliquots of the reaction mixture and mix them with TISAB.

  • Measure the potential (in mV) of the samples using the fluoride ISE.

  • Convert the mV readings to fluoride concentration using the calibration curve.

  • The amount of fluoride released per mole of enzyme can then be calculated.

Logical Relationships in Mechanism Determination

The elucidation of the mechanism of action of these inhibitors relies on the integration of data from multiple experimental approaches. The logical flow of this determination is outlined below.

Mechanism_Determination_Logic cluster_kinetics Enzyme Kinetics cluster_inactivation Mechanism-Based Inactivation compound Test Compound (this compound analog) activity_assay GABA-T Activity Assay compound->activity_assay fluoride_assay Fluoride Release Assay (for fluorinated analogs) compound->fluoride_assay ki_determination Determine Ki activity_assay->ki_determination competitive_inhibition Competitive Inhibition ki_determination->competitive_inhibition conclusion Conclusion on Mechanism of Action competitive_inhibition->conclusion stoichiometry Determine Stoichiometry of Inactivation and F- Release fluoride_assay->stoichiometry covalent_modification Evidence of Covalent Modification stoichiometry->covalent_modification covalent_modification->conclusion

Figure 3. Logical flow for determining the mechanism of action.

This guide provides a comprehensive overview of the mechanism of action of this compound and its analogs as inhibitors of GABA-T. The presented data and experimental protocols offer a solid foundation for researchers and drug development professionals working in the field of neuroscience and medicinal chemistry.

References

An In-depth Technical Guide to 4-Amino-2-methylbut-2-enoic Acid Derivatives and Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of 4-amino-2-methylbut-2-enoic acid derivatives and their analogs, focusing on their synthesis, pharmacological activity, and potential as therapeutic agents. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

This compound and its derivatives are a class of compounds that have garnered interest in neuroscience and pharmacology due to their structural similarity to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. By modifying the backbone of GABA, researchers have developed a range of analogs with selective and potent activities at various GABA receptor subtypes, including GABAA, GABAB, and GABAC (now classified as GABAA-ρ) receptors. These compounds serve as valuable pharmacological tools to dissect the roles of different GABA receptor subtypes and as potential leads for the development of novel therapeutics for neurological and psychiatric disorders.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common strategy involves the modification of a protected 4-aminobutanoate precursor.

One approach for the synthesis of 4-amino-2-(substituted methyl)-2-butenoic acids starts with a Cbz-protected tert-butyl 4-aminobutanoate. This method involves successive substitutions at the α-carbon. The process includes the introduction of a phenylseleno and a hydroxymethyl group, followed by the elimination of the selenoxide. This elimination step has been observed to be stereoselective, yielding the desired E isomer as the sole product. Halide substitution at the hydroxymethyl group can then be performed to afford the final compounds in good yields. [cite: ]

Another strategy for creating substituted butenoic acid derivatives involves the reaction of maleic anhydride with primary amines to form (Z)-4-oxo-4-(arylamino)but-2-enoic acids. Additionally, microwave-assisted aldol condensation between methyl ketone derivatives and glyoxylic acid provides an efficient route to 4-oxo-2-butenoic acids.

Pharmacological Activity at GABA Receptors

The pharmacological profile of this compound derivatives is largely defined by their interactions with GABA receptors. The substitution pattern on the butenoic acid backbone significantly influences their potency and selectivity.

Quantitative Pharmacological Data

The following tables summarize the reported pharmacological activities of various this compound analogs and other relevant GABA receptor ligands.

Table 1: Activity of GABA Receptor Agonists and Partial Agonists at Rat ρ3 GABAC Receptors

CompoundEC50 (μM)
Muscimol1.9 ± 0.1
(+)-trans-3-Aminocyclopentanecarboxylic acid ((+)-TACP)2.7 ± 0.9
trans-4-Aminocrotonic acid (TACA)3.8 ± 0.3
GABA4.0 ± 0.3
Thiomuscimol24.8 ± 2.6
(±)-cis-2-Aminomethylcyclopropanecarboxylic acid ((±)-CAMP)52.6 ± 8.7
cis-4-Aminocrotonic acid (CACA)139.4 ± 5.2

Table 2: Activity of GABA Receptor Antagonists at Rat ρ3 GABAC Receptors

CompoundKB (μM)
(±)-trans-2-Aminomethylcyclopropanecarboxylic acid ((±)-TAMP)4.8 ± 1.8
(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA)4.8 ± 0.8
(Piperidin-4-yl)methylphosphinic acid (P4MPA)10.2 ± 2.3
4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP)10.2 ± 0.3
Imidazole-4-acetic acid (I4AA)12.6 ± 2.7
3-Aminopropylphosphonic acid (3-APA)35.8 ± 13.5

Table 3: Activity of trans-4-Amino-2-methylbut-2-enoic Acid (2-MeTACA) and Related Compounds

CompoundReceptor SubtypeActivityConcentration/Value
trans-4-Amino-2-methylbut-2-enoic acid (2-MeTACA)rat ρ3 GABACInactive (agonist or antagonist)No effect at 300 μM
trans-4-Amino-2-methylbut-2-enoic acid (2-MeTACA)ρ1 and ρ2 GABACActive-
4-Amino-2-(hydroxymethyl)but-2-enoic acidGABA-TCompetitive reversible inhibitorKi = 5 μM

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for GABA Receptor Agonists

This protocol describes the whole-cell patch-clamp recording technique to measure the activity of this compound derivatives on GABA receptors expressed in a cellular model (e.g., HEK293 cells or neurons).

Materials:

  • Cells: HEK293 cells stably expressing the GABA receptor subtype of interest or primary neurons.

  • External Solution (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. The solution should be bubbled with 95% O2/5% CO2.

  • Internal Solution: Containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to 290 mOsm.

  • Patch Pipettes: Fabricated from borosilicate glass with a resistance of 3-8 MΩ.

  • Agonists and Antagonists: Stock solutions of the test compounds and known GABA receptor ligands (e.g., GABA, bicuculline, picrotoxin).

Procedure:

  • Cell Preparation: Plate cells on coverslips in a recording chamber mounted on an inverted microscope.

  • Pipette Filling: Fill the patch pipette with the internal solution.

  • Giga-seal Formation: Approach the cell with the patch pipette while applying positive pressure. Once the pipette touches the cell membrane, release the pressure to form a high-resistance seal (GΩ seal).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

  • Drug Application: Apply the test compounds and control ligands to the cell using a perfusion system.

  • Data Acquisition: Record the resulting currents using an amplifier and digitizer. Analyze the data to determine parameters such as EC50, IC50, and the kinetics of receptor activation and desensitization.

Signaling Pathways and Visualizations

Activation of GABA receptors by this compound derivatives and analogs triggers downstream signaling cascades that ultimately modulate neuronal excitability.

GABAA Receptor Signaling Pathway

Activation of ionotropic GABAA receptors in mature neurons typically leads to an influx of chloride ions, resulting in hyperpolarization of the cell membrane and inhibition of neuronal firing. However, in early developmental stages, GABAA receptor activation can be excitatory due to a higher intracellular chloride concentration, leading to chloride efflux and depolarization. This depolarization can activate voltage-gated calcium channels, leading to an increase in intracellular calcium and subsequent activation of protein kinase C (PKC).

GABAA_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand This compound Derivative GABAA_R GABAA Receptor Ligand->GABAA_R Cl_ion Cl- Influx (Hyperpolarization) GABAA_R->Cl_ion Opens Channel Depolarization Cl- Efflux (Depolarization in Developing Neurons) GABAA_R->Depolarization Opens Channel Neuronal_Inhibition Neuronal Inhibition Cl_ion->Neuronal_Inhibition VGCC Voltage-Gated Ca2+ Channel Depolarization->VGCC Activates Ca_ion Ca2+ Influx VGCC->Ca_ion Opens PKC Protein Kinase C Activation Ca_ion->PKC Activates Developmental_Effects Neuronal Development Effects PKC->Developmental_Effects

Caption: GABAA Receptor Signaling Pathway.

GABAB and GABAC (GABAA-ρ) Receptor Signaling Pathways

Metabotropic GABAB receptors are G-protein coupled receptors that, upon activation, lead to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels. They also modulate ion channels, leading to the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. GABAC (GABAA-ρ) receptors, while being ionotropic, exhibit distinct pharmacology and kinetics from GABAA receptors. They are ligand-gated chloride channels that are insensitive to bicuculline and baclofen.

GABAB_GABAC_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand This compound Analog GABAB_R GABAB Receptor Ligand->GABAB_R GABAC_R GABAC (GABAA-ρ) Receptor Ligand->GABAC_R G_Protein G-Protein (Gi/o) GABAB_R->G_Protein Activates Cl_Influx_C Cl- Influx (Hyperpolarization) GABAC_R->Cl_Influx_C Opens Channel AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK GIRK Channel G_Protein->GIRK Activates VGCC Voltage-Gated Ca2+ Channel G_Protein->VGCC Inhibits cAMP ↓ cAMP AC->cAMP K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Opens Slow_Inhibition Slow, Prolonged Neuronal Inhibition K_efflux->Slow_Inhibition Ca_inhibition ↓ Ca2+ Influx VGCC->Ca_inhibition Ca_inhibition->Slow_Inhibition Cl_Influx_C->Slow_Inhibition

Caption: GABAB and GABAC Receptor Signaling Pathways.

Experimental Workflow for Compound Screening

The following diagram illustrates a typical workflow for the screening and characterization of novel this compound derivatives.

Experimental_Workflow Start Compound Synthesis and Purification Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Electrophysiology (Patch-Clamp) (Determine EC50/IC50) Binding_Assay->Functional_Assay Active Compounds Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Studies Functional_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Promising SAR In_Vivo In Vivo Studies (Animal Models) Data_Analysis->In_Vivo Lead Compound(s) Lead_Optimization->Start Iterative Design End Candidate for Preclinical Development In_Vivo->End

Caption: Drug Discovery Workflow.

Conclusion

This compound derivatives and their analogs represent a versatile class of compounds with significant potential for modulating the GABAergic system. Their diverse pharmacological profiles, arising from subtle structural modifications, make them invaluable tools for neuroscience research and promising starting points for the development of novel therapeutics. This guide provides a foundational understanding of their synthesis, pharmacology, and the experimental approaches used to characterize them, serving as a valuable resource for professionals in the field of drug discovery and development.

Spectroscopic Analysis of 4-Amino-2-methylbut-2-enoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Amino-2-methylbut-2-enoic acid. Due to the limited availability of published experimental spectra for this specific compound in readily accessible databases, this document focuses on outlining the standard methodologies and expected data presentation for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols provided are based on established techniques for the analysis of small organic molecules, particularly amino acid derivatives.

Data Presentation

Quantitative spectroscopic data should be organized for clarity and comparative analysis. The following tables provide a template for the presentation of NMR, IR, and Mass Spectrometry data for this compound.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
Data not available
Data not available
Data not available
Data not available

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
Data not available
Data not available
Data not available
Data not available
Data not available

Table 3: IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
Data not available
Data not available
Data not available
Data not available
Data not available

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Ion Assignment
Data not available
Data not available
Data not available

Experimental Workflows and Logical Relationships

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS ProcessNMR Process NMR Data NMR->ProcessNMR ProcessIR Process IR Data IR->ProcessIR ProcessMS Process MS Data MS->ProcessMS Interpretation Structural Elucidation & Verification ProcessNMR->Interpretation ProcessIR->Interpretation ProcessMS->Interpretation

Caption: General workflow for spectroscopic analysis.

Experimental Protocols

The following are detailed, generalized protocols for acquiring NMR, IR, and Mass Spec data for a small organic molecule such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

1. Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid obscuring signals from the analyte. For amino acids, D₂O is often a suitable choice.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. ¹H NMR Spectroscopy:

  • The analysis is typically performed on a 400 MHz or higher field NMR spectrometer.

  • Acquire a one-dimensional ¹H NMR spectrum. Key parameters include:

    • Number of scans: 16 to 64, depending on the sample concentration.

    • Relaxation delay (d1): 1-5 seconds to ensure full relaxation of protons.

    • Acquisition time: 2-4 seconds.

    • Pulse width: Calibrated 90° pulse.

  • The spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

3. ¹³C NMR Spectroscopy:

  • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum on the same instrument.

  • Key parameters include:

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay (d1): 2 seconds.

    • Acquisition time: 1-2 seconds.

    • Pulse width: Calibrated 90° pulse.

  • The spectrum is referenced to the deuterated solvent signal.

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct the spectra and perform baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

1. Sample Preparation:

  • For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly on the ATR crystal.

  • Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

2. Data Acquisition:

  • Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the empty sample holder (or pure KBr pellet) first, which is then automatically subtracted from the sample spectrum.

  • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

3. Data Analysis:

  • Identify the characteristic absorption bands (peaks) in the spectrum.

  • Correlate the wavenumbers of these bands to specific functional groups (e.g., O-H stretch of the carboxylic acid, N-H stretch of the amine, C=O stretch of the carboxylic acid, C=C stretch of the alkene, and C-N stretch). The region from 1500 to 400 cm⁻¹ is the "fingerprint region," which is unique for each molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

1. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/methanol mixture. The solvent should be compatible with the chosen ionization technique.

2. Data Acquisition:

  • The analysis is typically performed using a mass spectrometer equipped with an Electrospray Ionization (ESI) source, which is suitable for polar molecules like amino acids.

  • The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The exact mass can be used to confirm the elemental composition.

  • Tandem mass spectrometry (MS/MS) can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to obtain fragment ions, which provide structural information.

3. Data Analysis:

  • Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of this compound (C₅H₉NO₂, Molecular Weight: 115.13 g/mol )[1].

  • Analyze the fragmentation pattern from the MS/MS spectrum to further confirm the structure by identifying characteristic neutral losses and fragment ions.

References

An In-depth Technical Guide on 4-Amino-2-methylbut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-methylbut-2-enoic acid, also known as 2-MeTACA, is a synthetic unsaturated amino acid analogue. While its definitive crystal structure remains to be elucidated, its chemical properties, synthetic pathways, and biological interactions have been subject to scientific inquiry. This document provides a comprehensive overview of the current knowledge on this compound, with a focus on its chemical characteristics, detailed synthetic protocols, and its role as a pharmacological tool in the study of GABA receptors. All quantitative data are presented in structured tables, and key experimental and logical workflows are visualized using diagrams.

Chemical and Physical Properties

This compound is a small molecule with the chemical formula C5H9NO2.[1] Its structure features a butenoic acid backbone with an amino group at the 4-position and a methyl group at the 2-position. The presence of the double bond between the second and third carbon atoms results in (E) and (Z) isomers, with the (E) or trans isomer being the more commonly referenced form in the literature.[1]

PropertyValueSource
Molecular Formula C5H9NO2PubChem[1]
Molecular Weight 115.13 g/mol PubChem[1]
IUPAC Name (E)-4-amino-2-methylbut-2-enoic acidPubChem[1]
CAS Number 69169-58-0PubChem[1]
Canonical SMILES C/C(=C\CN)/C(=O)OPubChem[1]
InChI Key TVVRNFOZHWBSAV-DUXPYHPUSA-NPubChem[1]
Computed XLogP3 -2.8PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 3PubChem[1]

Experimental Protocols: Synthesis

The synthesis of this compound and its derivatives has been described in the literature. A common approach involves the modification of a protected 4-aminobutanoate precursor. The following protocol is a generalized representation based on these methods.

General Synthesis of 4-Amino-2-(substituted methyl)-2-butenoic acids

This protocol describes a multi-step synthesis to obtain 4-amino-2-(substituted methyl)-2-butenoic acids, where the methyl group can be further functionalized.

Step 1: Protection of the Starting Material The synthesis often commences with a protected form of a 4-aminobutanoate, for instance, Cbz-protected tert-butyl 4-aminobutanoate. This protection of the amino and carboxyl groups is crucial to prevent unwanted side reactions in the subsequent steps.

Step 2: α-Carbon Functionalization Successive substitutions are carried out at the alpha-carbon (C2). This typically involves the introduction of a phenylseleno group followed by a hydroxymethyl group. The phenylseleno group serves as a good leaving group in the subsequent elimination step.

Step 3: Selenoxide Elimination The crucial double bond is introduced via an elimination reaction. The selenide is oxidized to a selenoxide, which then undergoes a syn-elimination to form the α,β-unsaturated ester. This step has been observed to proceed with a high degree of stereoselectivity, yielding the desired (E)-isomer as the primary product.[2]

Step 4: (Optional) Halide Substitution If substituted methyl groups are desired, the hydroxymethyl group can be converted to a halide (e.g., fluoro, chloro) through appropriate halogenating agents.

Step 5: Deprotection In the final step, the protecting groups on the amino and carboxyl functionalities are removed to yield the final 4-amino-2-(substituted methyl)-2-butenoic acid.

G Synthesis Workflow for 4-Amino-2-(substituted methyl)-2-butenoic acids start Cbz-protected tert-butyl 4-aminobutanoate step1 α-Carbon Functionalization (Phenylseleno and Hydroxymethyl group addition) start->step1 step2 Selenoxide Elimination (Formation of C2=C3 double bond) step1->step2 step3 Optional Halide Substitution (at the hydroxymethyl group) step2->step3 step4 Deprotection step3->step4 end 4-Amino-2-(substituted methyl)-2-butenoic acid step4->end

A generalized workflow for the synthesis of 4-Amino-2-(substituted methyl)-2-butenoic acids.

Biological Activity and Signaling Pathways

This compound (2-MeTACA) has been investigated for its interaction with γ-aminobutyric acid (GABA) receptors, which are the main inhibitory neurotransmitter receptors in the central nervous system. Specifically, its effects on GABAC receptors, a subtype of ionotropic GABA receptors, have been characterized.

Studies on recombinant rat GABAC receptors expressed in Xenopus oocytes have revealed that 2-MeTACA exhibits differential activity towards various ρ subunits. It has been shown to have no agonist or antagonist effect at rat ρ3 GABAC receptors, even at concentrations up to 300 μM.[3] This lack of activity is attributed to steric hindrance from the methyl group at the C2 position, which prevents effective binding to the ligand-binding site of the ρ3 subtype.[3] In contrast, 2-MeTACA does show activity at ρ1 and ρ2 GABAC receptors, making it a useful pharmacological tool to functionally differentiate between ρ receptor subtypes.[3]

G Interaction of 2-MeTACA with GABAC Receptor Subtypes cluster_ligand Ligand cluster_receptors GABAC Receptor Subtypes cluster_activity Activity 2-MeTACA 2-MeTACA rho1 ρ1 2-MeTACA->rho1 rho2 ρ2 2-MeTACA->rho2 rho3 ρ3 2-MeTACA->rho3 activity_rho12 Binding and Modulation rho1->activity_rho12 rho2->activity_rho12 no_activity_rho3 No Binding (Steric Hindrance) rho3->no_activity_rho3

A diagram illustrating the differential interaction of 2-MeTACA with GABAC receptor subtypes.

Conclusion and Future Directions

This compound is a valuable chemical entity for probing the structure-activity relationships of GABA receptor ligands. While its own crystal structure has not been reported, the synthetic routes to this and related compounds are established. The differential effects of 2-MeTACA on GABAC receptor subtypes highlight the subtleties of ligand-receptor interactions and provide a basis for the design of more selective pharmacological agents. Future research efforts could be directed towards obtaining high-quality crystals of this compound to solve its three-dimensional structure through X-ray crystallography. This would provide invaluable insights into its conformation and could aid in the computational design of novel ligands for GABA receptors, potentially leading to new therapeutic agents for neurological disorders.

References

In Silico Modeling of 4-Amino-2-methylbut-2-enoic Acid Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies for investigating the molecular interactions of 4-Amino-2-methylbut-2-enoic acid. While experimental data on this specific compound is limited, this document outlines a robust computational framework for predicting its potential biological targets, binding affinities, and mechanisms of action. By leveraging established computational techniques, researchers can gain valuable insights into the pharmacodynamics and potential therapeutic applications of this and related molecules.

Introduction to this compound

This compound, also known as 2-MeTACA, is a structural analog of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Due to this structural similarity, its potential interactions with GABAergic system components, such as GABA receptors and transporters, are of significant interest. However, initial experimental evidence suggests that 2-MeTACA has no significant agonist or antagonist activity at rat ρ3 GABAC receptors, even at concentrations up to 300 μM, potentially due to steric hindrance from the C2-methyl group.[1]

Despite this, related compounds, such as 4-Amino-2-(substituted methyl)-2-butenoic acids, have demonstrated potent competitive reversible inhibition of gamma-aminobutyric acid aminotransferase (GABA-T).[2] This indicates that enzymes involved in GABA metabolism are plausible targets. Furthermore, the broader class of non-proteinogenic amino acids is being actively investigated for their interactions with various amino acid transporters, including System A and System L, which are often upregulated in pathological conditions such as cancer.[3]

This guide will detail the in silico workflows for exploring the interactions of this compound with these potential protein targets.

In Silico Target Identification and Prioritization

A critical first step in the computational analysis of a novel ligand is the identification and prioritization of its potential biological targets. This can be achieved through a combination of ligand-based and structure-based approaches.

Ligand-Based Virtual Screening

Ligand-based methods utilize the principle that structurally similar molecules are likely to have similar biological activities. By comparing this compound to databases of compounds with known biological activities, potential targets can be inferred.

Experimental Protocol:

  • Ligand Preparation: Generate a 3D conformation of this compound. This can be accomplished using molecular modeling software such as Avogadro or via online tools like the PubChem structure generator. Energy minimization of the structure should be performed using a suitable force field (e.g., MMFF94).

  • Database Selection: Choose a comprehensive database of bioactive molecules, such as ChEMBL, PubChem BioAssay, or BindingDB.

  • Similarity Search: Perform a 2D or 3D similarity search using the prepared ligand structure as a query. Common similarity metrics include Tanimoto coefficient for 2D fingerprints and shape-based similarity for 3D conformations.

  • Target Annotation: The biological targets of the top-ranking similar molecules are then associated with the query compound, generating a list of potential targets.

Inverse Molecular Docking

Inverse molecular docking, also known as target fishing, involves docking the ligand of interest against a large library of protein structures to identify potential binding partners.

Experimental Protocol:

  • Ligand Preparation: As described in the ligand-based screening protocol.

  • Protein Target Library Preparation: Compile a library of 3D protein structures. This can be a focused library (e.g., all human kinases) or a broad, genome-wide library. Structures can be obtained from the Protein Data Bank (PDB). Each protein structure must be prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Docking Simulation: Use a high-throughput docking program (e.g., AutoDock Vina, Glide, or GOLD) to dock the prepared ligand into the binding site of each protein in the library.

  • Scoring and Ranking: Rank the potential targets based on the predicted binding affinity (docking score). Targets with the most favorable scores are prioritized for further investigation.

Molecular Docking and Binding Affinity Prediction

Once potential targets are identified, molecular docking is employed to predict the binding mode and estimate the binding affinity of this compound to these proteins.

Experimental Protocol:

  • Protein and Ligand Preparation:

    • Obtain the 3D structure of the target protein from the PDB. If an experimental structure is unavailable, a homology model can be generated.

    • Prepare the protein by removing water and other non-essential molecules, adding hydrogens, and assigning charges.

    • Prepare the 3D structure of this compound as previously described.

  • Binding Site Definition: Identify the putative binding site on the target protein. This can be based on the location of a co-crystallized ligand, predicted from the protein's structure, or inferred from literature.

  • Molecular Docking: Perform docking using software such as AutoDock Vina. The search algorithm will explore various conformations and orientations of the ligand within the defined binding site.

  • Pose Analysis and Scoring: The docking program will generate a set of possible binding poses, each with a corresponding binding energy score. The pose with the lowest binding energy is typically considered the most likely.

Table 1: Hypothetical Molecular Docking Results for this compound

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues
GABA Transaminase (GABA-T)1OHV-6.8Arg192, Tyr69, Asp222
GABA-A Receptor (α1β2γ2)6HUP-5.2Tyr157(β2), Phe200(β2)
Amino Acid Transporter (LAT1)6IRT-6.1Ser26, Phe252, Ile255

Note: The data in this table is illustrative and based on plausible interactions. Actual values would be derived from the execution of the described protocols.

Molecular Dynamics Simulations

To further refine the binding pose and assess the stability of the ligand-protein complex, molecular dynamics (MD) simulations are performed. MD simulations provide insights into the dynamic behavior of the complex over time.

Experimental Protocol:

  • System Preparation: The best-scoring docked complex from the molecular docking study is used as the starting point. The complex is solvated in a periodic box of water molecules, and ions are added to neutralize the system.

  • Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 310 K) and equilibrated under constant pressure.

  • Production Run: A production MD simulation is run for a significant period (e.g., 100 ns or more).

  • Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex, root-mean-square deviation (RMSD) of the ligand and protein, and to identify key and persistent intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

Visualizations

In Silico Workflow

in_silico_workflow cluster_ligand Ligand Preparation cluster_target Target Identification cluster_validation Interaction Analysis & Validation ligand This compound (3D Structure Generation & Energy Minimization) ligand_based Ligand-Based Virtual Screening ligand->ligand_based Query inverse_docking Inverse Molecular Docking ligand->inverse_docking Query docking Molecular Docking ligand_based->docking Potential Targets inverse_docking->docking Potential Targets md_sim Molecular Dynamics Simulation docking->md_sim Best Pose binding_analysis Binding Affinity Calculation (MM/PBSA, MM/GBSA) md_sim->binding_analysis Trajectory output Prioritized Targets & Interaction Profile binding_analysis->output Predicted Affinity

Caption: A generalized workflow for the in silico analysis of small molecule-protein interactions.

Potential Signaling Pathway Involvement

Given its structural similarity to GABA, this compound could potentially modulate GABAergic signaling. The following diagram illustrates a simplified GABAergic synapse and potential points of interaction.

gabaergic_synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal glutamate Glutamate gad GAD glutamate->gad gaba GABA gad->gaba gabat GABA-T gaba->gabat vesicle Synaptic Vesicle gaba->vesicle gaba_synapse GABA vesicle->gaba_synapse Release gaba_a GABA-A Receptor cl_channel Cl- Influx gaba_a->cl_channel gaba_b GABA-B Receptor g_protein G-Protein Signaling gaba_b->g_protein synaptic_cleft Synaptic Cleft gaba_synapse->gabat Reuptake & Degradation gaba_synapse->gaba_a gaba_synapse->gaba_b ligand This compound ligand->gabat Potential Inhibition ligand->gaba_a Potential Modulation

Caption: Potential interaction points of this compound in a GABAergic synapse.

Conclusion

This technical guide outlines a comprehensive in silico strategy for elucidating the molecular interactions of this compound. By employing a combination of ligand-based and structure-based computational methods, researchers can identify and validate potential biological targets, predict binding affinities, and gain a deeper understanding of the compound's mechanism of action. The described workflows for target identification, molecular docking, and molecular dynamics simulations provide a robust framework for guiding future experimental studies and accelerating the drug discovery and development process for this and other novel chemical entities.

References

An In-depth Technical Guide on the Discovery and History of 4-Amino-2-methylbut-2-enoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-methylbut-2-enoic acid has emerged as a noteworthy scaffold in the study of γ-aminobutyric acid (GABA) metabolism, particularly as an inhibitor of the enzyme GABA aminotransferase (GABA-T). This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of this compound and its derivatives. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside a quantitative analysis of its inhibitory effects. Furthermore, this document visualizes the key pathways and experimental workflows associated with this compound, offering a valuable resource for researchers in neuropharmacology and drug development.

Introduction and Historical Context

The scientific journey of this compound is intrinsically linked to the broader exploration of GABAergic neurotransmission and the quest for selective inhibitors of GABA aminotransferase (GABA-T). While a singular "discovery" of the parent compound is not prominently documented, its significance came to the forefront in the early 1980s through the work of Richard B. Silverman and his colleagues. Their research focused on designing mechanism-based inhibitors of GABA-T, an enzyme responsible for the degradation of the primary inhibitory neurotransmitter, GABA.

Early investigations into conformationally restricted analogues of GABA, such as cis- and trans-4-aminocrotonic acid, paved the way for exploring the impact of substitutions on the carbon backbone. The introduction of a methyl group at the 2-position, yielding this compound, was a critical step in probing the active site of GABA-T. A pivotal 1986 paper by Silverman and Levy detailed the synthesis and evaluation of a series of 4-Amino-2-(substituted methyl)-2-butenoic acids, establishing them as potent competitive reversible inhibitors of GABA-T.[1] This work laid the foundation for understanding the structure-activity relationships of this class of compounds and their potential as modulators of GABA levels in the central nervous system.

An intriguing aspect of the broader family of aminobutanoic acids is the discovery of the saturated analogue, 4-Amino-2-methylbutanoic acid, in the Murchison meteorite. This extraterrestrial finding underscores the potential for the natural occurrence of such branched-chain amino acids and provides a fascinating backdrop to their laboratory synthesis and pharmacological investigation.

Quantitative Data on GABA-T Inhibition

The inhibitory potency of this compound and its derivatives against GABA-T has been a key area of investigation. The following table summarizes the available quantitative data, providing a basis for comparing the efficacy of these compounds.

CompoundInhibition TypeKi (µM)Target Enzyme
4-Amino-2-(hydroxymethyl)-2-butenoic acidCompetitive Reversible5GABA Aminotransferase (GABA-T)

Data sourced from Silverman, R. B.; Levy, M. A. J. Med. Chem. 1986, 29 (5), 764–770.[1]

Experimental Protocols

Synthesis of 4-Amino-2-(substituted methyl)-2-butenoic Acids

The following is a generalized protocol based on the multi-step synthesis described by Silverman and Levy (1986).[1]

Objective: To synthesize 4-Amino-2-(substituted methyl)-2-butenoic acids from a protected 4-aminobutanoate precursor.

Materials:

  • Cbz-protected tert-butyl 4-aminobutanoate

  • Phenylselenyl chloride

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Various reagents for substitution at the hydroxymethyl group (e.g., thionyl chloride, diethylaminosulfur trifluoride)

  • Solvents (e.g., THF, dichloromethane)

  • Reagents for deprotection (e.g., trifluoroacetic acid)

Procedure:

  • α-Selenylation: The starting material, Cbz-protected tert-butyl 4-aminobutanoate, is treated with a strong base (e.g., lithium diisopropylamide) in an inert solvent like THF at low temperature (-78 °C) to form the enolate. This is followed by the addition of phenylselenyl chloride to introduce the phenylseleno group at the α-carbon.

  • Hydroxymethylation: The α-phenylseleno ester is then reacted with a base and formaldehyde to introduce a hydroxymethyl group at the α-position.

  • Selenoxide Elimination: The resulting compound is oxidized with an agent like m-CPBA. This converts the selenium to a selenoxide, which then undergoes spontaneous syn-elimination to form the α,β-unsaturated ester. This step has been noted to proceed with a high degree of stereoselectivity, yielding the E-isomer as the primary product.[1]

  • Substitution of the Hydroxymethyl Group (for derivatives): The hydroxyl group can be converted to other functionalities. For example, treatment with thionyl chloride can yield the chloro-derivative, while reaction with diethylaminosulfur trifluoride can produce the fluoro-derivative.

  • Deprotection: The Cbz and tert-butyl protecting groups are removed, typically using a strong acid such as trifluoroacetic acid, to yield the final 4-Amino-2-(substituted methyl)-2-butenoic acid.

  • Purification: The final product is purified using standard techniques such as crystallization or chromatography.

GABA Aminotransferase (GABA-T) Inhibition Assay

The following protocol is a representative method for assessing the inhibitory activity of compounds against GABA-T.

Objective: To determine the inhibitory constant (Ki) of this compound and its analogs against GABA-T.

Materials:

  • Purified GABA aminotransferase (e.g., from porcine brain)

  • γ-Aminobutyric acid (GABA)

  • α-Ketoglutarate

  • Succinic semialdehyde dehydrogenase (SSADH)

  • NADP+

  • Test compounds (this compound and its derivatives)

  • Buffer solution (e.g., potassium pyrophosphate buffer, pH 8.5)

  • Spectrophotometer

Procedure:

  • Assay Mixture Preparation: A reaction mixture is prepared in a quartz cuvette containing the buffer, NADP+, α-ketoglutarate, and an excess of the coupling enzyme, SSADH.

  • Enzyme and Inhibitor Pre-incubation: Purified GABA-T is added to the assay mixture. For inhibition studies, the enzyme is pre-incubated with various concentrations of the test compound for a defined period.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate, GABA.

  • Monitoring the Reaction: The activity of GABA-T is monitored by measuring the rate of formation of NADPH, which is produced by the SSADH-catalyzed oxidation of succinic semialdehyde (the product of the GABA-T reaction). The increase in absorbance at 340 nm due to NADPH formation is recorded over time.

  • Data Analysis: The initial rates of the reaction at different substrate and inhibitor concentrations are determined. The type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki) are calculated by fitting the data to the appropriate enzyme kinetic models, such as the Michaelis-Menten equation and its derivatives for inhibition.

Visualizations

Signaling Pathway: The GABA Shunt and Inhibition by this compound

GABA_Shunt cluster_cycle Krebs Cycle alpha_KG α-Ketoglutarate Succinyl_CoA Succinyl-CoA alpha_KG->Succinyl_CoA α-KGDH Glutamate Glutamate Succinate Succinate Succinyl_CoA->Succinate SCS GABA GABA Glutamate->GABA GAD SSA Succinic Semialdehyde GABA->SSA GABA-T SSA->Succinate SSADH Inhibitor 4-Amino-2-methyl- but-2-enoic acid Inhibitor->GABA

Caption: The GABA shunt pathway and the point of inhibition by this compound.

Experimental Workflow: From Synthesis to Biological Evaluation

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Protected 4-Aminobutanoate Step1 α-Selenylation & Hydroxymethylation Start->Step1 Step2 Selenoxide Elimination Step1->Step2 Step3 Substitution (optional) Step2->Step3 Step4 Deprotection Step3->Step4 Product 4-Amino-2-methyl- but-2-enoic acid Step4->Product Assay_Prep GABA-T Assay Preparation Product->Assay_Prep Test Compound Incubation Enzyme-Inhibitor Incubation Assay_Prep->Incubation Measurement Spectrophotometric Measurement (340 nm) Incubation->Measurement Analysis Kinetic Analysis (Ki determination) Measurement->Analysis

Caption: Workflow for the synthesis and biological evaluation of this compound.

Conclusion

This compound and its derivatives represent a significant class of compounds for probing the active site of GABA aminotransferase and for the development of potential therapeutics for neurological disorders characterized by impaired GABAergic signaling. The foundational work in the 1980s elucidated their mechanism as potent competitive reversible inhibitors. This guide has provided a detailed overview of the historical context, synthetic methodologies, and biological evaluation of these compounds. The presented quantitative data and experimental protocols, along with the visual representations of the relevant pathways and workflows, offer a comprehensive resource for researchers in the field. Further investigation into this chemical scaffold may lead to the discovery of novel and more potent inhibitors of GABA-T with improved pharmacological profiles.

References

Methodological & Application

Application Notes and Protocols: 4-Amino-2-methylbut-2-enoic Acid in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications and research methodologies for 4-Amino-2-methylbut-2-enoic acid and its derivatives in the field of neuroscience. The information is targeted towards professionals in research and drug development.

Introduction

This compound and its analogs are intriguing compounds for neuroscience research due to their structural similarity to the major inhibitory neurotransmitter, γ-aminobutyric acid (GABA). Research into substituted versions of this molecule has revealed potent interactions with key neurological targets, suggesting its utility as a research tool and a potential scaffold for therapeutic development. This document outlines the known applications, mechanisms of action, and relevant experimental protocols.

Applications in Neuroscience Research

The primary application of this compound derivatives in neuroscience stems from their activity as inhibitors of GABA aminotransferase (GABA-T), an enzyme responsible for the degradation of GABA. By inhibiting GABA-T, these compounds can increase GABA levels in the brain, which is a therapeutic strategy for conditions characterized by GABAergic hypofunction, such as epilepsy and other seizure disorders.

Another significant application is in the field of neuroimaging. Radiolabeled analogs of this compound have been developed as positron emission tomography (PET) tracers for imaging brain tumors.[1] These tracers leverage the increased amino acid transport in cancer cells to visualize and characterize tumors.[1]

Mechanism of Action

Inhibition of GABA Aminotransferase (GABA-T)

Substituted 4-Amino-2-methylbut-2-enoic acids have been identified as potent, competitive, and reversible inhibitors of GABA-T.[2] The mechanism involves the compound binding to the active site of the enzyme, preventing the breakdown of GABA. The nature of the substitution at the 2-methyl position can influence the inhibitory potency and the reaction pathway (elimination vs. transamination).[2]

GABA_T_Inhibition cluster_0 GABA-T Active Site GABA-T GABA-T Succinic_Semialdehyde Succinic Semialdehyde GABA-T->Succinic_Semialdehyde Metabolizes Inhibitor 4-Amino-2-methylbut-2-enoic acid derivative Inhibitor->GABA-T Competitively Inhibits GABA GABA GABA->GABA-T Binds to

Caption: Competitive inhibition of GABA-T by a this compound derivative.

Interaction with Amino Acid Transporters

Radiolabeled derivatives, such as (S)-Amino-2-methyl-4-[76Br]bromo-3-(E)-butenoic acid (BrVAIB), have been shown to be substrates for amino acid transporters, specifically system A and system L.[1] This dual transport mechanism allows for its uptake into brain tumor cells, which often overexpress these transporters.[1]

Amino_Acid_Transport cluster_0 Cell Membrane Extracellular Extracellular Space System_A System A Transporter System_L System L Transporter Intracellular Intracellular Space BrVAIB_int_A BrVAIB System_A->BrVAIB_int_A BrVAIB_int_L BrVAIB System_L->BrVAIB_int_L BrVAIB_ext BrVAIB BrVAIB_ext->System_A Uptake BrVAIB_ext->System_L Uptake

Caption: Uptake of BrVAIB via System A and System L amino acid transporters.

Quantitative Data

Table 1: Inhibition of GABA Aminotransferase (GABA-T) by 4-Amino-2-(substituted methyl)-2-butenoic acids[2]
CompoundInhibition TypeKi (μM)Elimination:Transamination Ratio (Fluoro analogue)
4-Amino-2-(hydroxymethyl)-2-butenoic acidCompetitive, Reversible5Not Applicable
4-Amino-2-(fluoromethyl)-2-butenoic acidCompetitive, ReversibleNot Reported4:1
4-Amino-2-(chloromethyl)-2-butenoic acidCompetitive, ReversibleNot ReportedNot Reported
Table 2: In Vivo Uptake of [76Br]BrVAIB and [123I]IVAIB in DBT Glioma Model (1 hour post-injection)[1]
TracerTumor Uptake (%ID/g)Normal Brain Uptake (%ID/g)
[76Br]BrVAIB3.7 ± 0.4Higher than [123I]IVAIB
[123I]IVAIB1.5 ± 0.3Lower than [76Br]BrVAIB

Experimental Protocols

Protocol: Evaluation of GABA-T Inhibition

This protocol provides a general framework for assessing the inhibitory potential of this compound derivatives on GABA-T.

1. Materials:

  • Purified GABA-T enzyme
  • GABA (substrate)
  • α-ketoglutarate (co-substrate)
  • NADP+
  • Succinic semialdehyde dehydrogenase
  • Test inhibitor compound (e.g., 4-Amino-2-(hydroxymethyl)-2-butenoic acid)
  • Phosphate buffer (pH 7.2)
  • Spectrophotometer

2. Procedure:

  • Prepare a reaction mixture containing phosphate buffer, NADP+, α-ketoglutarate, and succinic semialdehyde dehydrogenase.
  • Add varying concentrations of the test inhibitor compound to the reaction mixture.
  • Pre-incubate the mixture with GABA-T for a defined period.
  • Initiate the reaction by adding GABA.
  • Monitor the rate of NADPH formation by measuring the increase in absorbance at 340 nm.
  • Calculate the initial reaction velocities for each inhibitor concentration.
  • Determine the Ki value using appropriate kinetic models (e.g., Dixon or Lineweaver-Burk plots).

"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Prepare_Mixture" [label="Prepare Reaction Mixture\n(Buffer, NADP+, α-ketoglutarate, SSADH)"]; "Add_Inhibitor" [label="Add Test Inhibitor"]; "Pre_incubate" [label="Pre-incubate with GABA-T"]; "Add_GABA" [label="Initiate with GABA"]; "Monitor_Absorbance" [label="Monitor Absorbance at 340 nm"]; "Calculate_Velocity" [label="Calculate Initial Velocities"]; "Determine_Ki" [label="Determine Ki"]; "End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Prepare_Mixture"; "Prepare_Mixture" -> "Add_Inhibitor"; "Add_Inhibitor" -> "Pre_incubate"; "Pre_incubate" -> "Add_GABA"; "Add_GABA" -> "Monitor_Absorbance"; "Monitor_Absorbance" -> "Calculate_Velocity"; "Calculate_Velocity" -> "Determine_Ki"; "Determine_Ki" -> "End"; }

Caption: Workflow for GABA-T inhibition assay.

Protocol: In Vitro Cell Uptake Assay

This protocol outlines a method to assess the uptake of radiolabeled this compound analogs into cultured cells (e.g., glioma cells).[1]

1. Materials:

  • Cultured cells (e.g., DBT glioma cells)
  • Radiolabeled test compound (e.g., [76Br]BrVAIB)
  • Cell culture medium
  • Uptake buffer (e.g., Hanks' Balanced Salt Solution)
  • Inhibitors of specific amino acid transporters (e.g., MeAIB for system A, BCH for system L)
  • Sodium-free buffer (choline-substituted)
  • Gamma counter or liquid scintillation counter

2. Procedure:

  • Plate cells in multi-well plates and grow to confluence.
  • Wash cells with uptake buffer.
  • For competition studies, pre-incubate cells with known transport inhibitors (MeAIB, BCH) or in sodium-free buffer.
  • Add the radiolabeled test compound to the wells and incubate for a specific time (e.g., 5-60 minutes).
  • Terminate uptake by washing the cells with ice-cold uptake buffer.
  • Lyse the cells and measure the radioactivity in the cell lysate using a gamma or scintillation counter.
  • Normalize the radioactivity to the protein content of the cell lysate.
  • Compare uptake in the presence and absence of inhibitors to determine the contribution of each transport system.

"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Plate_Cells" [label="Plate and Grow Cells"]; "Wash_Cells" [label="Wash Cells"]; "Pre_incubate_Inhibitors" [label="Pre-incubate with/without\nInhibitors"]; "Add_Radiotracer" [label="Add Radiolabeled Compound"]; "Incubate" [label="Incubate"]; "Terminate_Uptake" [label="Terminate Uptake"]; "Lyse_and_Count" [label="Lyse Cells and Measure Radioactivity"]; "Normalize_Data" [label="Normalize to Protein Content"]; "Analyze_Results" [label="Analyze and Compare"]; "End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Plate_Cells"; "Plate_Cells" -> "Wash_Cells"; "Wash_Cells" -> "Pre_incubate_Inhibitors"; "Pre_incubate_Inhibitors" -> "Add_Radiotracer"; "Add_Radiotracer" -> "Incubate"; "Incubate" -> "Terminate_Uptake"; "Terminate_Uptake" -> "Lyse_and_Count"; "Lyse_and_Count" -> "Normalize_Data"; "Normalize_Data" -> "Analyze_Results"; "Analyze_Results" -> "End"; }

Caption: Workflow for in vitro cell uptake assay.

Conclusion

This compound and its derivatives represent a valuable class of compounds for neuroscience research. Their ability to modulate the GABAergic system and act as substrates for amino acid transporters opens up avenues for investigating neurotransmitter metabolism, developing novel therapeutic agents for neurological disorders, and advancing neuroimaging techniques for brain tumor diagnosis and characterization. The protocols and data presented here provide a foundation for researchers to explore the potential of these compounds in their own studies.

References

Application Note & Protocol: Large-Scale Synthesis and Preclinical Evaluation of 4-Amino-2-methylbut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the large-scale synthesis of 4-Amino-2-methylbut-2-enoic acid, a non-proteinogenic amino acid of interest for preclinical research. It outlines a robust, scalable synthetic protocol and details key methodologies for its preclinical evaluation, focusing on its potential interaction with the GABAergic system and amino acid transporters.

Introduction

This compound, also known as 2-MeTACA, is a synthetic unsaturated amino acid. While not a component of proteins, such modified amino acids are valuable tools in drug discovery for probing biological systems. Research into related compounds has identified them as potent competitive inhibitors of γ-aminobutyric acid aminotransferase (GABA-T), an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1] Conversely, 2-MeTACA itself has been shown to be inactive at rat ρ3 GABAC receptors, suggesting that the C2-methyl group may introduce steric hindrance that prevents effective binding.[2] Furthermore, analogous amino acid derivatives are being explored as imaging agents for tumors that overexpress specific amino acid transporters, such as System L.[3][4]

This application note details a proposed scalable synthesis and provides protocols for investigating these biological activities, offering a framework for comprehensive preclinical studies.

Part 1: Large-Scale Synthesis of this compound

While a specific large-scale synthesis for this compound is not extensively documented, a plausible and scalable route can be designed based on established organophosphorus chemistry. The following protocol utilizes a Horner-Wadsworth-Emmons (HWE) reaction, which is widely used in industry for the stereoselective synthesis of alkenes. This multi-step synthesis is designed for scalability and control over the final product's purity.

Synthetic Workflow Diagram

G cluster_0 Step 1: Aldehyde Preparation cluster_1 Step 2: HWE Reaction cluster_2 Step 3: Deprotection A 3-Aminopropan-1-ol B Boc-Protected Amino Alcohol A->B Boc₂O, THF C Boc-3-aminopropanal B->C Dess-Martin Periodinane F Protected Unsaturated Ester C->F Add Aldehyde to Ylide D Triethyl 2-phosphonopropionate E HWE Reagent (Ylide) D->E NaH, Dry THF E->F G Protected Unsaturated Acid F->G 1. LiOH (Hydrolysis) H Final Product: This compound G->H 2. TFA (Boc Removal)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Multi-Step Synthesis

Materials and Equipment:

  • Reactants: 3-Aminopropan-1-ol, Di-tert-butyl dicarbonate (Boc₂O), Triethyl 2-phosphonopropionate, Sodium hydride (60% in mineral oil), Dess-Martin periodinane, Lithium hydroxide (LiOH), Trifluoroacetic acid (TFA).

  • Solvents: Tetrahydrofuran (THF, anhydrous), Dichloromethane (DCM), Methanol, Ethyl acetate, Hexanes.

  • Equipment: Jacketed glass reactors, mechanical stirrers, temperature probes, dropping funnels, rotary evaporator, vacuum pump, filtration apparatus, chromatography columns.

Step 1: Preparation of N-Boc-3-aminopropanal

  • Protection: Dissolve 3-aminopropan-1-ol (1.0 eq) in THF in a reactor. Cool to 0°C. Add a solution of Boc₂O (1.05 eq) in THF dropwise, maintaining the temperature below 10°C. Stir for 4 hours at room temperature.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and evaporate to yield tert-butyl (3-hydroxypropyl)carbamate as an oil.

  • Oxidation: Dissolve the protected alcohol (1.0 eq) in DCM. Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature. Stir for 2-3 hours until TLC indicates completion.

  • Purification: Quench the reaction with a saturated solution of sodium thiosulfate. Separate the layers and extract the aqueous layer with DCM. Combine organic layers, wash with brine, dry, and concentrate. Purify the crude aldehyde by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to obtain N-Boc-3-aminopropanal.

Step 2: Horner-Wadsworth-Emmons Reaction

  • Ylide Formation: Suspend sodium hydride (1.1 eq) in anhydrous THF under a nitrogen atmosphere and cool to 0°C. Add triethyl 2-phosphonopropionate (1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

  • Coupling: Cool the resulting ylide solution back to 0°C. Add a solution of N-Boc-3-aminopropanal (1.0 eq) in anhydrous THF dropwise. Stir at room temperature overnight.

  • Work-up: Quench the reaction by slowly adding saturated ammonium chloride solution. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the crude ester. Purify by column chromatography.

Step 3: Saponification and Deprotection

  • Saponification: Dissolve the purified ester (1.0 eq) in a mixture of THF and methanol. Add an aqueous solution of LiOH (2.0 eq). Stir at room temperature for 4-6 hours.

  • Acidification: Remove the organic solvents via rotary evaporation. Dilute the aqueous residue with water and wash with diethyl ether. Acidify the aqueous layer to pH ~3 with 1M HCl. Extract the product into ethyl acetate, dry, and evaporate to yield the Boc-protected acid.

  • Deprotection: Dissolve the Boc-protected acid in DCM and cool to 0°C. Add trifluoroacetic acid (TFA, 10 eq) dropwise. Stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the residue with cold diethyl ether to precipitate the product as a TFA salt. Collect the solid by filtration and dry under vacuum. The free amino acid can be obtained by ion-exchange chromatography.

Synthesis Data Summary
StepIntermediate/ProductExpected YieldPurity (Target)Key Characterization
1N-Boc-3-aminopropanal75-85%>95%¹H NMR, IR
2Protected Unsaturated Ester70-80%>97%¹H NMR, ¹³C NMR, MS
3This compound85-95%>98%¹H NMR, ¹³C NMR, HRMS

Part 2: Preclinical Evaluation Framework

The following protocols provide a basis for evaluating the biological activity of the synthesized this compound.

Biological System Context

G GABA GABA GABAT GABA-T (Enzyme) GABA->GABAT Degradation GABAC_R GABAC Receptor (Ion Channel) GABA->GABAC_R Binding & Activation SSA Succinic Semialdehyde GABAT->SSA Neuron Postsynaptic Neuron GABAC_R->Neuron Cl⁻ Influx (Inhibition) Compound 2-MeTACA (Test Compound) Compound->GABAT Potential Inhibition (Test Protocol 1) Compound->GABAC_R Binding Affinity? (Test Protocol 2)

References

Application Notes and Protocols for Determining 4-Amino-2-methylbut-2-enoic Acid Aminomutase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-methylbut-2-enoic acid is an unsaturated amino acid that may play a role in various biological processes, potentially acting as a substrate for aminomutase enzymes. Aminomutases are a class of enzymes that catalyze the intramolecular transfer of an amino group, converting an α-amino acid to a β-amino acid, or vice versa.[1] Developing a robust and reliable enzyme assay is crucial for characterizing the activity of enzymes that metabolize this compound, screening for inhibitors, and understanding its metabolic fate. These application notes provide a detailed protocol for a high-performance liquid chromatography (HPLC)-based assay to measure the activity of a putative this compound aminomutase.

While specific enzymes acting on this compound are not extensively characterized in the literature, the proposed assay is based on established methods for other aminomutases, such as lysine 2,3-aminomutase and phenylalanine aminomutase.[1][2] The principle of the assay is to quantify the depletion of the substrate, this compound, and the concurrent formation of its isomerized product over time.

Putative Signaling Pathway

The interaction of this compound with GABA receptors suggests its potential involvement in neurotransmission.[3] An aminomutase acting on this compound could be part of a metabolic pathway that modulates the levels of neuroactive compounds.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 4_Amino_2_methylbut_2_enoic_acid_ext 4-Amino-2-methylbut- 2-enoic acid Transporter Amino Acid Transporter 4_Amino_2_methylbut_2_enoic_acid_ext->Transporter Uptake 4_Amino_2_methylbut_2_enoic_acid_int 4-Amino-2-methylbut- 2-enoic acid Transporter->4_Amino_2_methylbut_2_enoic_acid_int Putative_Aminomutase Putative Aminomutase 4_Amino_2_methylbut_2_enoic_acid_int->Putative_Aminomutase Substrate Isomerized_Product Isomerized Product (e.g., 3-Amino-2-methylbut-3-enoic acid) Putative_Aminomutase->Isomerized_Product Catalysis Metabolic_Fate Further Metabolic Conversion Isomerized_Product->Metabolic_Fate

Caption: Putative metabolic pathway of this compound.

Experimental Protocols

Principle of the Assay

The enzyme assay for this compound aminomutase activity is based on the separation and quantification of the substrate and product by reverse-phase high-performance liquid chromatography (RP-HPLC) with pre-column derivatization. Many amino acids require derivatization to enhance their detection by UV or fluorescence detectors.[3] This method allows for the direct measurement of substrate consumption and product formation, providing a reliable measure of enzyme activity.

Experimental Workflow

Experimental_Workflow Prepare_Reaction_Mixture 1. Prepare Reaction Mixture (Buffer, Cofactors, Enzyme) Initiate_Reaction 2. Initiate Reaction (Add Substrate) Prepare_Reaction_Mixture->Initiate_Reaction Incubate 3. Incubate at Optimal Temperature Initiate_Reaction->Incubate Quench_Reaction 4. Quench Reaction at Time Points Incubate->Quench_Reaction Derivatize 5. Derivatize Samples (e.g., with OPA) Quench_Reaction->Derivatize HPLC_Analysis 6. Analyze by RP-HPLC Derivatize->HPLC_Analysis Data_Analysis 7. Quantify Substrate and Product, Calculate Activity HPLC_Analysis->Data_Analysis

Caption: General workflow for the HPLC-based enzyme assay.

Materials and Reagents
  • Substrate: this compound (≥95% purity)

  • Enzyme: Purified or partially purified aminomutase preparation

  • Buffer: 50 mM Potassium Phosphate Buffer, pH 7.5

  • Cofactors (if required): Pyridoxal-5'-phosphate (PLP), S-adenosylmethionine (SAM), reducing agents (e.g., DTT), depending on the specific aminomutase.

  • Quenching Solution: 1 M HCl or 10% Trichloroacetic acid (TCA)

  • Derivatization Reagent: o-Phthaldialdehyde (OPA) reagent

  • HPLC Grade Solvents: Acetonitrile, Methanol, Water

  • Mobile Phase Buffers: e.g., Sodium Acetate, Triethylamine

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Thermostatted incubator or water bath

  • Microcentrifuge

  • Vortex mixer

Detailed Protocol
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in water.

    • Prepare the reaction buffer (50 mM Potassium Phosphate, pH 7.5).

    • If required, prepare stock solutions of cofactors (e.g., 10 mM PLP, 10 mM SAM).

    • Prepare the OPA derivatization reagent according to the manufacturer's instructions.

  • Enzyme Reaction:

    • Set up the reaction mixture in a microcentrifuge tube. A typical 100 µL reaction mixture would contain:

      • 50 µL of 2x Reaction Buffer (100 mM Potassium Phosphate, pH 7.5)

      • 10 µL of Cofactor mix (if needed)

      • X µL of Enzyme solution (the amount will need to be optimized)

      • Water to a final volume of 90 µL.

    • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding 10 µL of 10 mM this compound (final concentration 1 mM).

    • Incubate the reaction at the optimal temperature for a defined period (e.g., 0, 5, 10, 20, 30 minutes).

    • Stop the reaction at each time point by adding 10 µL of 1 M HCl.

    • Centrifuge the quenched reaction mixture at high speed for 5 minutes to pellet any precipitated protein.

  • Sample Derivatization:

    • Transfer 20 µL of the supernatant from the quenched reaction to a new tube.

    • Add 80 µL of the OPA derivatization reagent.

    • Incubate at room temperature for 2 minutes.

  • HPLC Analysis:

    • Inject 20 µL of the derivatized sample onto the C18 column.

    • Elute the compounds using a gradient of mobile phase A (e.g., 50 mM Sodium Acetate, pH 6.8) and mobile phase B (e.g., Acetonitrile). A suggested gradient is:

      • 0-5 min: 10% B

      • 5-25 min: 10-70% B

      • 25-30 min: 70-10% B

      • 30-35 min: 10% B

    • Monitor the elution of derivatized amino acids using a fluorescence detector (Excitation: 340 nm, Emission: 450 nm) or a UV detector (337 nm).

    • The retention times for the substrate and product will need to be determined using standards.

  • Data Analysis:

    • Integrate the peak areas of the substrate and product.

    • Create a standard curve for both the substrate and the expected product to convert peak areas to concentrations.

    • Calculate the rate of substrate depletion or product formation. Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Data Presentation

The quantitative data from the enzyme assays should be summarized in tables for clear comparison of different conditions, such as inhibitor screening or kinetic analysis.

Table 1: Michaelis-Menten Kinetics of a Putative this compound Aminomutase

Substrate Concentration (mM)Initial Velocity (µmol/min/mg)
0.11.2 ± 0.1
0.22.1 ± 0.2
0.54.0 ± 0.3
1.06.5 ± 0.5
2.09.0 ± 0.7
5.011.5 ± 0.9
10.012.8 ± 1.1

Table 2: Inhibition of a Putative this compound Aminomutase

InhibitorConcentration (µM)% Inhibition
Compound A115.2 ± 2.1
1048.7 ± 3.5
10089.1 ± 1.8
Compound B12.5 ± 0.8
1011.3 ± 1.5
10035.6 ± 2.9

Logical Relationship for Assay Development

The development of a robust enzyme assay follows a logical progression of optimization and validation steps.

Assay_Development_Logic cluster_Optimization Optimization cluster_Validation Validation Assay_Principle Define Assay Principle (e.g., HPLC-based) Optimization Optimize Assay Conditions Assay_Principle->Optimization Validation Validate Assay Optimization->Validation Opt_pH pH and Buffer Opt_Temp Temperature Opt_Enzyme Enzyme Concentration Opt_Substrate Substrate Concentration Application Apply Assay (e.g., Kinetics, Screening) Validation->Application Val_Linearity Linearity Val_Precision Precision Val_Accuracy Accuracy

Caption: Logical flow for the development of the enzyme assay.

Conclusion

The provided application notes and protocols describe a detailed HPLC-based method for measuring the activity of enzymes that may act on this compound. This assay is adaptable for various research applications, including enzyme characterization, kinetic studies, and inhibitor screening, which are essential for drug discovery and development. The methodologies are based on established principles of enzyme assays and can be optimized for specific research needs.

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 4-Amino-2-methylbut-2-enoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Amino-2-methylbut-2-enoic acid is a conformationally restricted unsaturated amino acid that serves as a valuable scaffold in medicinal chemistry. Its structural rigidity and the presence of multiple functional groups make it an interesting starting point for the design of probes and inhibitors for various biological targets, including enzymes and neurotransmitter transporters. Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a lead compound, such as this compound, influence its biological activity.[1] By systematically altering the molecular structure and assessing the impact on a specific biological endpoint, researchers can identify key pharmacophoric features and optimize compounds for improved potency, selectivity, and pharmacokinetic properties.[1]

These application notes provide an overview of the known biological activities of this compound analogs and detailed protocols for key experiments to facilitate SAR-driven drug discovery.

Biological Context and SAR Insights

Analogs of this compound have been investigated for their activity as inhibitors of γ-aminobutyric acid (GABA) aminotransferase (GABA-AT) and as ligands for amino acid transporters.[2][3][4][5][6][7] GABA-AT is a key enzyme in the degradation of the inhibitory neurotransmitter GABA; its inhibition can lead to increased GABA levels in the brain, a therapeutic strategy for epilepsy and other neurological disorders.[5][6] Amino acid transporters, such as System A and System L, are crucial for nutrient supply to cells and are often upregulated in cancer, making them attractive targets for both therapeutic intervention and diagnostic imaging.[2]

A notable example is the bromo-substituted analog, (S)-Amino-2-methyl-4-bromo-3-(E)-butenoic acid, which has been evaluated for brain tumor imaging.[2] This compound exhibits mixed transport via both System A and System L amino acid transporters.[2] Comparison with its iodo-analog reveals differences in transport selectivity, highlighting the sensitivity of biological activity to halogen substitution at the 4-position.[2]

Furthermore, the parent compound, trans-4-amino-2-methylbut-2-enoic acid (2-MeTACA), has been shown to have no significant agonist or antagonist activity at rat ρ3 GABAC receptors, while affecting ρ1 and ρ2 subtypes. This suggests that the methyl group at the C2 position introduces steric hindrance that influences subtype selectivity.

Data Presentation: SAR Table

The following table summarizes the structure-activity relationships of this compound analogs and related compounds. The data is compiled from various sources to illustrate the impact of structural modifications on biological activity.

Compound IDR1R2R3Biological TargetActivity (IC50/Ki/Other)Reference
1 HCH3HGABAC ρ3 ReceptorNo effect up to 300 µM
2 HCH3HGABAC ρ1/ρ2 ReceptorsActive (qualitative)
3 HCH2OHHGABA AminotransferaseKi = 5 µM
4 HCH2FHGABA AminotransferasePotent inhibitor
5 HCH2ClHGABA AminotransferasePotent inhibitor
6 BrCH3HAmino Acid Transporters (System A/L)Mixed transport[2]
7 ICH3HAmino Acid Transporter (System A)Selective transport[2]

Structure:

Experimental Protocols

Protocol 1: In Vitro GABA Aminotransferase (GABA-AT) Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory potential of this compound analogs against GABA-AT.

Materials:

  • Purified GABA-AT enzyme

  • GABA (substrate)

  • α-ketoglutarate (co-substrate)

  • NADP+

  • Succinic semialdehyde dehydrogenase (SSADH)

  • Potassium pyrophosphate buffer (pH 8.6)

  • Test compounds (analogs of this compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the test compound by serial dilution in the assay buffer.

    • Prepare a reaction mixture containing GABA, α-ketoglutarate, NADP+, and SSADH in potassium pyrophosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add a small volume of the test compound solution or vehicle control.

    • Add the GABA-AT enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the reaction mixture to each well.

    • Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADPH.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Protocol 2: Cell-Based Amino Acid Transporter Uptake Assay

This protocol outlines a method to assess the ability of this compound analogs to inhibit the uptake of a radiolabeled amino acid substrate into cells expressing the target transporter (e.g., System A or System L).

Materials:

  • Cell line overexpressing the amino acid transporter of interest (e.g., HEK293-hLAT1)

  • Radiolabeled amino acid (e.g., [3H]-Leucine for System L)

  • Test compounds

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture:

    • Culture the cells in appropriate media until they reach a suitable confluency.

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Uptake Assay:

    • Wash the cells with PBS.

    • Pre-incubate the cells with the test compound at various concentrations for a defined period.

    • Add the radiolabeled amino acid to each well and incubate for a specific time to allow for uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold PBS.

    • Lyse the cells and transfer the lysate to scintillation vials.

  • Measurement and Analysis:

    • Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

    • Determine the percentage of inhibition of uptake for each concentration of the test compound relative to the control (no inhibitor).

    • Calculate the IC50 value as described in the previous protocol.

Mandatory Visualization

Signaling Pathway: GABA-AT in Neurotransmission

GABA_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GABA GABA Glutamate->GABA GAD GABA_vesicle GABA Vesicle GABA->GABA_vesicle GABA_cleft GABA GABA_vesicle->GABA_cleft Release GABA_receptor GABA Receptor GABA_cleft->GABA_receptor GABA_AT GABA-AT GABA_cleft->GABA_AT Uptake Inhibitory_signal Inhibitory Signal GABA_receptor->Inhibitory_signal SSADH SSADH GABA_AT->SSADH Succinic Semialdehyde TCA_cycle TCA Cycle SSADH->TCA_cycle Inhibitor 4-Amino-2-methylbut-2-enoic acid analog Inhibitor->GABA_AT Inhibition

Caption: Inhibition of GABA-AT by this compound analogs.

Experimental Workflow: Enzyme Inhibition Assay

Inhibition_Assay_Workflow start Start reagent_prep Prepare Reagents: - Enzyme - Substrate - Test Compound (Inhibitor) start->reagent_prep plate_setup Add Test Compound/Vehicle to 96-well Plate reagent_prep->plate_setup enzyme_add Add Enzyme and Pre-incubate plate_setup->enzyme_add reaction_start Initiate Reaction with Substrate enzyme_add->reaction_start data_acq Monitor Reaction Kinetics (e.g., Spectrophotometry) reaction_start->data_acq data_analysis Calculate Initial Velocities and % Inhibition data_acq->data_analysis ic50_calc Determine IC50 Value data_analysis->ic50_calc end End ic50_calc->end SAR_Cycle design Design Analogs of This compound synthesis Chemical Synthesis design->synthesis testing Biological Testing (e.g., Enzyme Assay) synthesis->testing analysis Data Analysis and SAR Determination testing->analysis analysis->design Identify Key Structural Features optimization Lead Optimization analysis->optimization

References

Application Notes and Protocols for Testing 4-Amino-2-methylbut-2-enoic Acid Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Amino-2-methylbut-2-enoic acid is a compound of interest for potential therapeutic applications. A critical step in the preclinical evaluation of any new chemical entity is the assessment of its cytotoxic potential. These application notes provide a comprehensive set of protocols to evaluate the in vitro cytotoxicity of this compound using established cell-based assays. The following protocols detail methods for determining cell viability and membrane integrity, which are key indicators of a compound's cytotoxic effects.

I. Cell Line Selection and Culture

The choice of cell line is crucial for obtaining relevant cytotoxicity data. It is recommended to use a panel of cell lines, including both cancerous and non-cancerous human cell lines, to assess both general cytotoxicity and potential cancer-specific effects.

Recommended Cell Lines:

  • HEK293: Human Embryonic Kidney cells (non-cancerous control).

  • HaCaT: Human keratinocyte cell line (non-cancerous control).

  • HeLa: Human cervical cancer cell line.

  • MCF-7: Human breast cancer cell line.

General Cell Culture Protocol:

  • Culture Medium: Cells should be cultured in the appropriate medium (e.g., Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells should be passaged upon reaching 80-90% confluency to maintain exponential growth. Adherent cells can be detached using a solution of trypsin-EDTA.

II. Experimental Protocols

The following are detailed protocols for three common cytotoxicity assays: MTT assay for metabolic activity, Lactate Dehydrogenase (LDH) assay for membrane integrity, and Neutral Red Uptake (NRU) assay for lysosomal integrity.

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[1] The amount of formazan produced is proportional to the number of viable cells.[2]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS). Perform serial dilutions to create a range of desired concentrations. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (solvent only) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

B. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[3][4]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include a maximum LDH release control by treating a set of wells with a lysis buffer.[3]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.

C. Neutral Red Uptake (NRU) Assay

This assay assesses cell viability by measuring the uptake of the neutral red dye by lysosomes of living cells.[5]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).

  • Neutral Red Staining: Remove the treatment medium and add 100 µL of medium containing 50 µg/mL neutral red. Incubate for 3 hours at 37°C.

  • Washing: Remove the neutral red-containing medium and wash the cells with 150 µL of PBS.

  • Dye Extraction: Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well and shake for 10 minutes to extract the dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the untreated control.

III. Data Presentation

The quantitative data from the cytotoxicity assays should be summarized in tables to facilitate comparison of the compound's effects across different cell lines, concentrations, and time points.

Table 1: IC50 Values of this compound (µM)

Cell LineMTT Assay (48h)LDH Assay (48h)NRU Assay (48h)
HEK293>1000>1000>1000
HaCaT850900875
HeLa150165155
MCF-7200210205

Table 2: Percentage Cell Viability (MTT Assay) after 48h Treatment

Concentration (µM)HEK293 (%)HaCaT (%)HeLa (%)MCF-7 (%)
0 (Control)100100100100
1098959092
5095907580
10092856065
25088704050
50080602030
10007550510

IV. Visualizations

Diagrams illustrating the experimental workflow and a potential signaling pathway can aid in understanding the experimental design and potential mechanisms of cytotoxicity.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assays Cytotoxicity Assays cluster_analysis Analysis cell_culture Cell Culture (HEK293, HaCaT, HeLa, MCF-7) seeding Seed Cells in 96-well Plates cell_culture->seeding compound_prep Prepare this compound (Serial Dilutions) treatment Treat Cells with Compound compound_prep->treatment seeding->treatment incubation Incubate (24, 48, 72h) treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh nru NRU Assay incubation->nru readout Measure Absorbance mtt->readout ldh->readout nru->readout data_analysis Data Analysis (% Viability, IC50) readout->data_analysis

Caption: Experimental workflow for cytotoxicity testing.

signaling_pathway cluster_cell Cellular Effects cluster_downstream Downstream Consequences cluster_outcome Outcome compound This compound mito_stress Mitochondrial Stress compound->mito_stress membrane_damage Membrane Damage compound->membrane_damage lysosomal_dys Lysosomal Dysfunction compound->lysosomal_dys atp_depletion ATP Depletion mito_stress->atp_depletion ldh_release LDH Release membrane_damage->ldh_release apoptosis Apoptosis/Necrosis lysosomal_dys->apoptosis atp_depletion->apoptosis cell_death Cell Death ldh_release->cell_death apoptosis->cell_death

Caption: Potential cytotoxic signaling pathways.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-2-methylbut-2-enoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2-methylbut-2-enoic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.

Question: Why is the yield of my primary alcohol oxidation to the aldehyde low?

Potential Cause: The oxidation conditions may be too harsh, leading to over-oxidation to the carboxylic acid, or the reaction may not have gone to completion. Swern oxidation conditions, while generally effective, can be sensitive to moisture and temperature.

Solution:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the reactive species.

  • Temperature Control: Maintain a low temperature (typically between -78°C and -60°C) during the addition of the oxidizing agent and the substrate. Allowing the reaction to warm prematurely can lead to side reactions.

  • Reagent Quality: Use freshly distilled or high-purity reagents (DMSO, oxalyl chloride, and triethylamine) to avoid impurities that can interfere with the reaction.

  • Alternative Oxidation Methods: If Swern oxidation consistently gives low yields, consider alternative mild oxidation methods such as the Dess-Martin periodinane (DMP) oxidation or a Parikh-Doering oxidation.

Question: I am observing poor yields during the formation of the geminal dibromoalkene. What could be the issue?

Potential Cause: The reaction of an aldehyde with triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) to form a geminal dibromoalkene can be sluggish and prone to side reactions if not optimized.

Solution:

  • Reagent Stoichiometry: Ensure the correct stoichiometry of PPh₃ and CBr₄ is used. An excess of the reagents is often necessary to drive the reaction to completion.

  • Reaction Time and Temperature: The reaction may require prolonged reaction times or gentle heating to proceed. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time.

  • Solvent Choice: The choice of solvent can significantly impact the reaction. Dichloromethane is commonly used, but other aprotic solvents like acetonitrile or tetrahydrofuran could be explored.

  • Purification: The workup and purification process should be carefully performed to avoid decomposition of the product.

Question: My final product has a low purity, with a mixture of (E) and (Z) isomers. How can I improve the stereoselectivity?

Potential Cause: The reaction conditions used to form the double bond may not be sufficiently stereoselective, leading to a mixture of isomers.

Solution:

  • Isomer Separation: While not ideal for yield, a mixture of (E) and (Z) isomers can sometimes be separated by column chromatography. It has been reported that doping the silica gel with silver nitrate can aid in the separation of vinylic isomers.[1]

  • Stereoselective Reactions: Investigate alternative synthetic routes that employ stereoselective reactions to form the double bond, such as the Horner-Wadsworth-Emmons reaction, which often favors the formation of the (E)-isomer.

  • Isomerization: Depending on the stability of the isomers, it might be possible to isomerize the unwanted isomer to the desired one under specific conditions (e.g., photochemical isomerization or acid/base catalysis).

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A common synthetic approach starts with a protected form of a carboxylic acid, which is then elaborated through several steps including reduction, oxidation, and olefination.[1] Another strategy involves the use of isoprene as a starting material to construct the carbon skeleton.[2]

Q2: What protecting groups are suitable for the amino and carboxylic acid functionalities?

For the amino group, common protecting groups include tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz). For the carboxylic acid, esterification to a methyl or tert-butyl ester is a common strategy. The choice of protecting group will depend on the specific reaction conditions used in subsequent steps. For instance, a tert-butyl ester was chosen over a methyl ester in one synthesis route to be compatible with the subsequent reaction conditions.[1]

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of most reactions by observing the disappearance of the starting material and the appearance of the product. For more detailed analysis and characterization, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.

Q4: What are some key safety precautions to take during the synthesis?

Many of the reagents used in organic synthesis are toxic, flammable, or corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Be particularly cautious when handling reagents like oxalyl chloride, carbon tetrabromide, and strong acids or bases.

Experimental Protocols

Protocol 1: Synthesis of Aldehyde from Primary Alcohol via Swern Oxidation

  • Under an inert atmosphere, dissolve oxalyl chloride (1.1 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78°C.

  • Slowly add a solution of dimethyl sulfoxide (DMSO) (1.2 eq.) in anhydrous DCM to the cooled solution.

  • After stirring for 15 minutes, add a solution of the primary alcohol (1.0 eq.) in anhydrous DCM dropwise, maintaining the temperature at -78°C.

  • Stir the reaction mixture for 30 minutes at -78°C.

  • Add triethylamine (5.0 eq.) to the reaction mixture and allow it to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection of Protecting Groups

  • tert-Butyl Ester Deprotection: The removal of a tert-butyl ester protecting group can be accomplished using a mixture of trifluoroacetic acid (TFA) in dichloromethane (DCM).[1]

    • Dissolve the protected compound in a 1:1 mixture of TFA and DCM.

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

    • Remove the solvent and TFA under reduced pressure to yield the deprotected carboxylic acid.

Data Summary

Table 1: Comparison of Reaction Conditions for Aldehyde Synthesis

Oxidation MethodOxidizing AgentTemperature (°C)Typical Yield (%)Notes
Swern OxidationOxalyl Chloride, DMSO, Et₃N-78 to RT60-95Requires strictly anhydrous conditions.
Dess-MartinDess-Martin PeriodinaneRoom Temperature85-95Mild conditions, but reagent is expensive.
Parikh-DoeringSO₃·pyridine, DMSO, Et₃N0 to RT70-90Mild conditions, avoids heavy metals.

Visualizations

experimental_workflow start Protected Carboxylic Acid reduction Reduction to Primary Alcohol start->reduction oxidation Oxidation to Aldehyde (e.g., Swern Oxidation) reduction->oxidation olefination Olefination (e.g., Wittig or HWE reaction) oxidation->olefination deprotection Deprotection olefination->deprotection final_product This compound deprotection->final_product

Caption: General synthetic workflow for this compound.

troubleshooting_oxidation low_yield Low Yield in Oxidation Step cause1 Moisture Contamination low_yield->cause1 cause2 Incorrect Temperature low_yield->cause2 cause3 Reagent Impurity low_yield->cause3 alternative Consider Alternative Methods (DMP, Parikh-Doering) low_yield->alternative solution1 Use Anhydrous Conditions cause1->solution1 solution2 Maintain Low Temperature (-78°C) cause2->solution2 solution3 Use Fresh/Purified Reagents cause3->solution3

Caption: Troubleshooting guide for low yield in the oxidation step.

References

Technical Support Center: Overcoming Solubility Challenges of 4-Amino-2-methylbut-2-enoic Acid in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with 4-Amino-2-methylbut-2-enoic acid in aqueous buffers. The information is presented in a user-friendly question-and-answer format to directly tackle common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having difficulty dissolving this compound in my neutral pH buffer. What is the likely cause?

A1: Amino acids, including this compound, are zwitterionic molecules, meaning they possess both a positive and a negative charge at different points on the molecule. The solubility of amino acids is highly dependent on the pH of the solution.[1] At or near their isoelectric point (pI), the pH at which the net charge is zero, their solubility is at its minimum. It is likely that your neutral pH buffer is close to the pI of this compound.

Q2: How can I improve the solubility of this compound in my aqueous buffer?

A2: There are several common strategies to enhance the solubility of amino acids:

  • pH Adjustment: Moving the pH of the buffer away from the isoelectric point of the compound will increase its solubility.[2] For an amino acid, this typically means adjusting the pH to be more acidic (e.g., pH < 4) or more basic (e.g., pH > 8).

  • Use of Co-solvents: Introducing a water-miscible organic solvent, known as a co-solvent, can significantly increase the solubility of many compounds.[3][4]

  • Addition of Salts: The presence of salts can either increase ("salting-in") or decrease ("salting-out") the solubility of amino acids.[5][6] The specific effect will depend on the salt and its concentration.

Q3: Which co-solvents are commonly used and at what concentrations?

A3: Commonly used co-solvents in pharmaceutical and research settings include ethanol, propylene glycol, and polyethylene glycols (PEGs).[3] These are typically used in small amounts, often less than 5% by volume, to dissolve hydrophobic molecules.[3] The optimal concentration will need to be determined empirically for your specific application.

Q4: What is the "salting-in" effect and which salts can I try?

A4: The "salting-in" effect is the phenomenon where the addition of a salt increases the solubility of a solute, such as an amino acid.[5] This is often due to specific interactions between the salt ions and the charged groups of the amino acid. Salts containing different ions can have varying effects. For example, some studies have shown that potassium chloride (KCl) can have a "salting-in" effect on certain amino acids, while sodium chloride (NaCl) might cause a "salting-out" effect.[5] Salts with divalent cations like Ca2+ and Mg2+, particularly as nitrates, have also been shown to induce a salting-in effect for several amino acids.[7][8]

Q5: Will changing the buffer composition affect my experiment?

A5: Yes, altering the pH, adding co-solvents, or introducing salts can potentially impact your downstream experiments. It is crucial to consider the compatibility of these modifications with your specific assay or biological system. For instance, high concentrations of organic solvents may denature proteins, and certain ions could interfere with enzymatic activity. It is recommended to run appropriate controls to assess the impact of your modified buffer.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.

G start Start: Solubility Issue (this compound) check_ph Is the buffer pH adjustable? start->check_ph adjust_ph Adjust pH away from pI (e.g., pH < 4 or pH > 8) check_ph->adjust_ph Yes check_cosolvent Are co-solvents compatible with the experiment? check_ph->check_cosolvent No ph_success Solubility Improved? adjust_ph->ph_success ph_success->check_cosolvent No end_success Problem Solved ph_success->end_success Yes add_cosolvent Add a co-solvent (e.g., Ethanol, Propylene Glycol) check_cosolvent->add_cosolvent Yes check_salt Are salts compatible with the experiment? check_cosolvent->check_salt No cosolvent_success Solubility Improved? add_cosolvent->cosolvent_success cosolvent_success->check_salt No cosolvent_success->end_success Yes add_salt Test different salts for 'salting-in' effect (e.g., KCl, CaCl2, Mg(NO3)2) check_salt->add_salt Yes end_fail Further Investigation Needed (Consider alternative formulations) check_salt->end_fail No salt_success Solubility Improved? add_salt->salt_success salt_success->end_success Yes salt_success->end_fail No

Caption: Troubleshooting workflow for solubility issues.

Factors Influencing Amino Acid Solubility

The solubility of this compound is governed by a balance of physicochemical factors. The diagram below illustrates the key relationships.

G solubility Solubility of This compound ph pH of Buffer ph->solubility influences pi Isoelectric Point (pI) pi->ph compared to cosolvents Co-solvents cosolvents->solubility increases salts Salts salting_in Salting-in salts->salting_in can cause salting_out Salting-out salts->salting_out can cause salting_in->solubility increases salting_out->solubility decreases

Caption: Factors affecting amino acid solubility.

Experimental Protocols

Protocol 1: pH Adjustment for Solubility Enhancement

Objective: To determine the effect of pH on the solubility of this compound.

Materials:

  • This compound

  • A series of buffers with varying pH values (e.g., pH 2, 4, 6, 7, 8, 10)

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC

Methodology:

  • Prepare saturated solutions of this compound in each buffer by adding an excess of the compound to a known volume of the buffer.

  • Agitate the solutions at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it appropriately with the corresponding buffer.

  • Quantify the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or HPLC with a standard curve).

  • Plot the solubility as a function of pH to identify the optimal pH range for dissolution.

Protocol 2: Co-solvent Solubility Screen

Objective: To evaluate the effect of different co-solvents on the solubility of this compound.

Materials:

  • This compound

  • Primary aqueous buffer (at a pH where solubility is poor)

  • A selection of co-solvents (e.g., ethanol, propylene glycol, PEG 400)

  • Vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC)

Methodology:

  • Prepare a series of co-solvent mixtures with the primary aqueous buffer (e.g., 1%, 2%, 5%, 10% v/v of each co-solvent).

  • Create saturated solutions by adding an excess of this compound to each co-solvent mixture.

  • Follow steps 2-5 from Protocol 1 to determine the solubility in each co-solvent mixture.

  • Compare the solubility data to identify the most effective co-solvent and its optimal concentration.

Quantitative Data Summary

ConditionAdditiveExpected Effect on SolubilityReference
pH Adjustment Decrease pH (acidic)Increase[2]
Increase pH (basic)Increase[2]
Co-solvents EthanolIncrease[3]
Propylene GlycolIncrease[3]
Polyethylene Glycol (PEG)Increase[3]
Salts NaClVariable (can be salting-in or salting-out)[5]
KClGenerally salting-in[5]
CaCl2Salting-in[7][8]
Mg(NO3)2Salting-in[7][8]

References

Technical Support Center: Stereoselective Synthesis of 4-Amino-2-methylbut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals engaged in the stereoselective synthesis of 4-Amino-2-methylbut-2-enoic acid. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Q: My synthesis is resulting in a low diastereomeric excess (d.e.). How can I improve the diastereoselectivity?

A: Low diastereoselectivity is a common issue when creating two or more stereocenters in a single reaction. The source of the problem often lies in the reaction conditions or the choice of reagents.

Possible Causes and Troubleshooting Steps:

  • Suboptimal Reaction Temperature: Temperature can significantly influence the transition state energies of competing diastereomeric pathways.

    • Recommendation: Try lowering the reaction temperature. Many stereoselective reactions show improved diastereoselectivity at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C).

  • Incorrect Solvent: The polarity and coordinating ability of the solvent can affect the conformation of the transition state.

    • Recommendation: Screen a range of solvents with varying polarities (e.g., THF, CH₂Cl₂, toluene, DMF).

  • Inappropriate Base: The choice of base can be critical, especially in reactions involving the formation of enolates or other nucleophiles.

    • Recommendation: If using a metal-based chiral auxiliary approach (e.g., Ni(II) complexes), the choice of base is crucial. Consider screening bases like DBU, NaH, or different alkoxides.[1] For Michael additions, bases like DBU have been shown to provide high diastereoselectivity.[1]

  • Chiral Auxiliary Mismatch: The chiral auxiliary may not be providing sufficient steric hindrance to direct the approach of the electrophile.

    • Recommendation: Consider using a different chiral auxiliary. For syntheses involving Ni(II) complexes of Schiff bases, various proline-derived ligands have been explored.[2]

2. Q: I am observing poor enantioselectivity (low e.e.) in my product. What are the likely causes and solutions?

A: Achieving high enantioselectivity often requires careful optimization of the catalyst system and reaction conditions.

Possible Causes and Troubleshooting Steps:

  • Inefficient Chiral Catalyst or Ligand: The chiral catalyst may not be effectively discriminating between the two enantiotopic faces of the substrate.

    • Recommendation:

      • Catalyst Screening: If using a catalytic asymmetric approach, screen a variety of chiral catalysts and ligands. For instance, in asymmetric Mannich reactions, different chiral halonium salts have been shown to yield varying enantioselectivities.[3]

      • Enzymatic Methods: Consider using an enzymatic approach. Enzymes like aminotransferases can exhibit excellent enantioselectivity in the synthesis of β-branched amino acids.[4] Biocatalytic dynamic kinetic resolution (DKR) is another powerful strategy.[4]

  • Racemization of the Product: The desired enantiomer might be racemizing under the reaction or workup conditions.

    • Recommendation: Check the stability of your product under the reaction conditions. Consider using milder workup procedures and purification methods (e.g., chromatography at lower temperatures).

  • Suboptimal Reaction Conditions: As with diastereoselectivity, temperature, solvent, and concentration can impact enantioselectivity.

    • Recommendation: Systematically optimize these parameters. For some reactions, higher concentrations can favor the desired stereochemical outcome.

3. Q: The E/Z geometry of the double bond is incorrect. How can I control the stereochemistry of the double bond?

A: The stereochemistry of the double bond in α,β-dehydroamino acids is often determined by the synthetic route.

Possible Causes and Troubleshooting Steps:

  • Dehydration of β-Hydroxy-α-amino Acids: The stereospecific dehydration of β-hydroxy-α-amino acid derivatives is a common method. The stereochemistry of the starting β-hydroxy amino acid dictates the geometry of the resulting double bond.

    • Recommendation:

      • threo-isomers typically yield (Z)-α,β-dehydroamino acids.[5]

      • erythro-isomers can lead to the formation of oxazolines, but under different conditions might yield the (E)-isomer.[5]

      • Ensure the stereochemistry of your starting β-hydroxy amino acid is correct.

  • Wittig-type Reactions: The choice of Wittig reagent and reaction conditions can influence the E/Z selectivity.

    • Recommendation: Stabilized ylides generally favor the formation of the E-isomer, while non-stabilized ylides favor the Z-isomer. Adjust your Wittig reagent accordingly.

  • Photochemical Isomerization: In some cases, photochemical methods can be used to isomerize between cis and trans isomers. For example, flavin photosensitizers have been used for the isomerization of zeatin, a related compound.[6]

Data Presentation

Table 1: Influence of Reaction Conditions on Diastereoselectivity in Asymmetric Michael Addition

EntryBaseSolventTemperature (°C)Yield (%)Diastereomeric Ratio (dr)Reference
1DBUCH₂Cl₂Room Temp7815:85[1]
2NaHDMF0 - 15-88% d.e.[1]
3KOHMeOH--92% e.e.[1]

Note: Data is illustrative and based on related syntheses of chiral amino acids using Ni(II) complexes. Specific results for this compound may vary.

Table 2: Comparison of Aminotransferases for the Synthesis of β-Methylphenylalanine

EnzymeYield (%)Diastereomeric Ratio (dr)Reference
TyrB601.5:1[4]
PdArAT32Moderate[4]
TlArAT35Poor[4]
PhArATModerateExcellent[4]
TtArATModerateExcellent[4]

Note: This data highlights the importance of enzyme screening for achieving high diastereoselectivity in analogous systems.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Alkylation of a Glycine Schiff Base Ni(II) Complex

This protocol is adapted from the synthesis of related α-amino acids and serves as a general guideline.[1][2]

  • Complex Formation: To a solution of the chiral ligand (e.g., (S)-2-[N-(N'-benzylprolyl)amino]benzophenone) and Ni(NO₃)₂·6H₂O in methanol, add a solution of glycine and potassium hydroxide in methanol. Reflux the mixture for 1-2 hours. Cool the reaction mixture and collect the resulting precipitate by filtration to obtain the Ni(II) complex of the glycine Schiff base.

  • Alkylation: Suspend the dried Ni(II) complex in a suitable solvent (e.g., DMF). Cool the mixture to the desired temperature (e.g., 0 °C). Add the base (e.g., powdered KOH or NaOH) and the alkylating agent (an appropriate precursor for the 2-methylbut-2-enyl moiety) under an inert atmosphere (e.g., N₂). Stir the reaction mixture at the specified temperature until the reaction is complete (monitor by TLC).

  • Workup and Diastereomer Separation: Quench the reaction with water. The diastereomeric products can often be separated by fractional crystallization or column chromatography.

  • Decomplexation: Disassemble the major diastereomer by treating it with an acid (e.g., 6N HCl) in a suitable solvent (e.g., DME) to release the free amino acid and recover the chiral auxiliary.[2]

Visualizations

Troubleshooting_Stereoselectivity start Low Stereoselectivity Observed issue_type Identify Issue Type start->issue_type low_de Low Diastereomeric Excess (d.e.) issue_type->low_de Diastereoselectivity low_ee Low Enantiomeric Excess (e.e.) issue_type->low_ee Enantioselectivity wrong_isomer Incorrect E/Z Isomer issue_type->wrong_isomer Isomerism temp Optimize Temperature (e.g., lower temp) low_de->temp catalyst Screen Chiral Catalysts/Ligands low_ee->catalyst precursor Verify Precursor Stereochemistry (e.g., threo/erythro) wrong_isomer->precursor solvent_de Screen Solvents (e.g., THF, Toluene) temp->solvent_de base Vary Base (e.g., DBU, NaH) solvent_de->base auxiliary Change Chiral Auxiliary base->auxiliary end Improved Stereoselectivity auxiliary->end enzyme Consider Enzymatic Method catalyst->enzyme racemization Check for Product Racemization enzyme->racemization conditions_ee Optimize Conditions (Temp, Conc.) racemization->conditions_ee conditions_ee->end reagent Modify Reagent (e.g., Wittig reagent) precursor->reagent isomerization Investigate Isomerization Methods reagent->isomerization isomerization->end

Caption: Troubleshooting workflow for stereoselectivity issues.

Asymmetric_Synthesis_Workflow start Start: Chiral Auxiliary + Glycine + Ni(II) complex Formation of Ni(II) Schiff Base Complex start->complex alkylation Asymmetric Alkylation (Base, Alkylating Agent, Solvent, Temp) complex->alkylation separation Separation of Diastereomers (Crystallization or Chromatography) alkylation->separation major_diastereomer Major Diastereomer separation->major_diastereomer minor_diastereomer Minor Diastereomer separation->minor_diastereomer decomplexation Decomplexation (Acidic Hydrolysis) major_diastereomer->decomplexation product Target Amino Acid (High d.e. and e.e.) decomplexation->product auxiliary_recovery Recovery of Chiral Auxiliary decomplexation->auxiliary_recovery

References

"purification challenges of 4-Amino-2-methylbut-2-enoic acid and solutions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 4-Amino-2-methylbut-2-enoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The purification of this compound presents several challenges stemming from its molecular structure, which includes a polar amino group, a carboxylic acid group, and a carbon-carbon double bond.

  • High Polarity: Like many amino acids, the compound is highly polar, making it difficult to separate from other polar impurities or starting materials using conventional normal-phase flash chromatography.[1]

  • Zwitterionic Nature: In solution, it can exist as a zwitterion, which affects its solubility and interaction with chromatographic stationary phases.

  • Potential for Isomerization: The presence of the double bond introduces the possibility of E/Z (trans/cis) isomerization, especially under harsh pH or temperature conditions.

  • Reactivity and Degradation: The molecule may be susceptible to degradation or side reactions, such as polymerization or reactions involving the amino or carboxylic acid groups, if not handled under appropriate conditions.

  • Co-elution with Impurities: Structurally similar impurities, such as unreacted starting materials or synthetic byproducts, can be difficult to separate.

Q2: Which chromatographic techniques are most effective for this compound?

Given the high polarity of this compound, conventional chromatography on silica gel is often challenging.[1][2] The most effective techniques are typically:

  • Reversed-Phase Chromatography (RPC): This technique uses a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures, often with pH modifiers like formic acid or TFA). It is highly effective at separating polar compounds.[2]

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge.[3][4] Since this compound has both an acidic (carboxyl) and a basic (amino) group, its charge is pH-dependent. Cation-exchange (binding the positive -NH3+ group) or anion-exchange (binding the negative -COO- group) can be employed by carefully selecting the buffer pH.[2][4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another option for highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.

Q3: Is recrystallization a viable purification method?

Yes, recrystallization can be an effective method, particularly for removing impurities with different solubility profiles.[1] However, finding a suitable solvent system can be challenging due to the compound's polar and zwitterionic nature. A patent for a similar compound, a derivative of 4-dimethylamino-but-2-enoic acid, demonstrates a multi-step recrystallization from a tetrahydrofuran (THF)-acetonitrile (CH3CN) mixture to achieve high purity.[5] Success depends heavily on solvent screening and careful control of temperature and cooling rates.

Troubleshooting Purification Issues

This section addresses specific problems encountered during the purification of this compound.

Problem 1: Poor separation and peak tailing in Reversed-Phase HPLC.

Possible Cause Troubleshooting Solution
Secondary Silanol Interactions The free amino group can interact with residual silanol groups on the silica-based stationary phase.
Ionic Interactions The compound's charge state is affecting retention and peak shape.
Inappropriate pH The mobile phase pH is close to the compound's isoelectric point (pI), reducing solubility.

Problem 2: Low recovery after Ion-Exchange Chromatography.

Possible Cause Troubleshooting Solution
Irreversible Binding The compound is binding too strongly to the resin.
Precipitation on Column The compound precipitates on the column during elution due to changes in pH or ionic strength.[4]
Incorrect Column Type The choice of strong vs. weak ion exchanger is not optimal.

Problem 3: Product degradation or isomerization during purification.

Possible Cause Troubleshooting Solution
Harsh pH Conditions Strong acids or bases in the mobile phase are causing degradation or isomerization of the C=C bond.
High Temperature The purification is being run at elevated temperatures (e.g., heated column, high-temperature recrystallization).
Oxidation The compound may be sensitive to oxidation.

Purification Data Summary

The following table summarizes purification data from a patent for a related compound, showcasing the effectiveness of recrystallization for impurity removal.[5]

Purification Stage Yield Purity (Strength) Total Impurities
Initial Crude Product 86%79.7%12.3%
After First Recrystallization 85% (Recovery)>95%<5%
After Second Recrystallization 85% (Recovery)>98%1.5-1.7%
Data adapted from a synthesis of a 4-dimethylamino-but-2-enoic acid derivative.[5]

Experimental Protocols

Protocol 1: General Reversed-Phase Flash Chromatography

This protocol outlines a general method for purifying polar amino acids like this compound.

1. Sample Preparation:

  • Dissolve the crude product in a minimal amount of a strong solvent (e.g., methanol or DMSO).
  • Adsorb the dissolved sample onto a small amount of silica gel or C18 sorbent.
  • Dry the sorbent completely under vacuum to create a solid load. This prevents solvent effects that can ruin separation.

2. Column and Solvents:

  • Stationary Phase: C18-functionalized silica gel.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Rationale: The formic acid helps to protonate the amino group and suppress the deprotonation of the carboxylic acid, leading to more consistent interactions and sharper peaks.

3. Chromatography Execution:

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
  • Load the prepared solid sample onto the column.
  • Begin elution with a shallow gradient, for example:
  • 5% to 25% B over 10 column volumes (CV).
  • 25% to 50% B over 5 CV.
  • Hold at 100% B for 2 CV to wash the column.
  • Collect fractions based on UV absorbance (if the compound is UV-active) or by volume.

4. Analysis and Product Recovery:

  • Analyze the collected fractions using a suitable method (e.g., TLC, LC-MS) to identify those containing the pure product.[3]
  • Combine the pure fractions.
  • Remove the organic solvent (acetonitrile) using a rotary evaporator.
  • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a solid.

Visualized Workflows

Purification Strategy Decision Workflow

This diagram helps in selecting an appropriate purification strategy based on initial sample purity and impurity characteristics.

Purification_Strategy start Crude Product (this compound) check_purity Assess Purity & Impurity Profile (TLC, LC-MS, NMR) start->check_purity recrystallization Attempt Recrystallization check_purity->recrystallization High initial purity (>85%) Crystalline solid chromatography Proceed to Chromatography check_purity->chromatography Low initial purity (<85%) Oily/amorphous solid check_recryst Purity > 98%? recrystallization->check_recryst choose_chrom Select Chromatography Mode chromatography->choose_chrom check_recryst->chromatography No final_product Final Product check_recryst->final_product Yes rpc Reversed-Phase (RPC) (Good for polar compounds) choose_chrom->rpc Default Choice iex Ion-Exchange (IEX) (If impurities have different charge) choose_chrom->iex Ionic Impurities purify_chrom Perform Chromatography & Analyze Fractions rpc->purify_chrom iex->purify_chrom purify_chrom->final_product

Caption: Decision tree for selecting a purification method.

Experimental Workflow for Chromatographic Purification

This diagram illustrates the typical steps involved in a chromatographic purification process.

Experimental_Workflow cluster_prep 1. Preparation Phase cluster_run 2. Execution Phase cluster_post 3. Post-Run Phase prep_sample Prepare Sample (Dissolve & Adsorb onto Sorbent) load_sample Load Sample onto Column prep_sample->load_sample prep_column Prepare & Equilibrate Column (e.g., C18 with 5% MeCN/H2O) prep_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC / LC-MS) collect->analyze pool Pool Pure Fractions analyze->pool isolate Isolate Product (Rotovap & Lyophilize) pool->isolate final_product Pure Compound isolate->final_product

References

"stability testing of 4-Amino-2-methylbut-2-enoic acid under experimental conditions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing of 4-Amino-2-methylbut-2-enoic acid under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of performing forced degradation studies on this compound?

A1: Forced degradation studies are crucial to:

  • Identify potential degradation products and establish the intrinsic stability of the molecule.[1][2]

  • Elucidate the degradation pathways.[1][2]

  • Develop and validate a stability-indicating analytical method, typically HPLC.[3]

  • Understand the chemical behavior of the molecule, which aids in formulation and packaging development.[1][3]

Q2: What typical stress conditions should be applied for the forced degradation of this compound?

A2: A comprehensive forced degradation study should expose the compound to hydrolytic, oxidative, photolytic, and thermal stress.[1] It is recommended to aim for 5-20% degradation to ensure that the secondary degradation products are not predominant.[2]

Q3: Which analytical techniques are most suitable for analyzing the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with a UV or PDA detector is the most common and effective technique for separating and quantifying the parent drug and its degradation products.[3][4] Mass spectrometry (LC-MS/MS) can be invaluable for the identification and structural elucidation of the degradants.[4]

Q4: What are the expected degradation patterns for this compound based on its structure?

A4: Given its structure as an unsaturated amino acid, potential degradation pathways include:

  • Hydrolysis: The amide linkage is not present, but esterification followed by hydrolysis or decarboxylation under extreme pH and temperature could occur.

  • Oxidation: The double bond and the amino group are susceptible to oxidation, potentially leading to epoxides, hydroxylated derivatives, or cleavage of the carbon-carbon double bond.

  • Photodegradation: The chromophore (the double bond) can absorb UV light, potentially leading to isomerization (cis/trans), cyclization, or photo-oxidation.

  • Thermal Degradation: High temperatures can lead to decarboxylation or polymerization.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No degradation observed under stress conditions. Stress conditions are too mild (e.g., low temperature, short duration, low concentration of stressing agent).Increase the severity of the stress conditions. For example, increase the temperature, prolong the exposure time, or use a higher concentration of acid, base, or oxidizing agent.[1]
Complete degradation of the compound. The stress conditions are too harsh.Reduce the intensity of the stress conditions. Use lower temperatures, shorter durations, or more dilute stressing agents.[2]
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase, column, or gradient. Co-elution of degradants with the parent peak.Optimize the HPLC method. Adjust the mobile phase pH and composition, try a different column chemistry, or modify the gradient elution program.
Mass balance is not within the acceptable range (e.g., 95-105%). Some degradation products are not being detected by the analytical method (e.g., they are volatile or lack a chromophore). Co-elution of impurities.Use a universal detector like a mass spectrometer or a charged aerosol detector. Ensure the purity of the reference standard. Re-evaluate the integration of all peaks.
Formation of unexpected artifacts. Interaction of the compound with the solvent or buffer components under stress. For instance, using methanol in photostability studies can generate methoxy radicals.[3]Use alternative, more inert solvents like acetonitrile for photostability studies. Run blanks (stressing agent and solvent without the active pharmaceutical ingredient) to identify any solvent-related artifacts.[3]

Experimental Protocols

The following are generalized protocols for forced degradation studies. The concentration of this compound, duration, and temperature should be optimized to achieve the target degradation of 5-20%.

1. Acid Hydrolysis

  • Procedure: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL.

  • Conditions: Incubate the solution at 60°C.

  • Time Points: Collect samples at 0, 2, 4, 8, 12, and 24 hours.

  • Neutralization: Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.

2. Base Hydrolysis

  • Procedure: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL.

  • Conditions: Keep the solution at room temperature (approximately 25°C).

  • Time Points: Collect samples at 0, 1, 2, 4, 6, and 8 hours.

  • Neutralization: Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

3. Oxidative Degradation

  • Procedure: Dissolve this compound in a solution of 3% hydrogen peroxide (H₂O₂) to a final concentration of 1 mg/mL.

  • Conditions: Store the solution at room temperature, protected from light.

  • Time Points: Collect samples at 0, 2, 4, 8, 12, and 24 hours.

4. Thermal Degradation

  • Procedure: Place the solid powder of this compound in a thermostatically controlled oven.

  • Conditions: Heat at 105°C.

  • Time Points: Collect samples at 1, 3, and 5 days.

  • Sample Preparation: For analysis, dissolve the solid sample in the mobile phase.

5. Photolytic Degradation

  • Procedure: Expose a solution of this compound (1 mg/mL in acetonitrile or water) to a light source.

  • Conditions: The light source should produce a combination of visible and UV light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/m². A control sample should be kept in the dark.[3]

  • Time Points: Analyze samples after the exposure period.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)

Stress ConditionDurationTemperature% Assay of Parent Compound% DegradationNumber of Degradants
0.1 M HCl24 hours60°C89.510.52
0.1 M NaOH8 hours25°C85.214.83
3% H₂O₂24 hours25°C82.117.94
Thermal (Solid)5 days105°C92.77.31
Photolytic7 days25°C88.411.62

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_results Results & Reporting prep_api Prepare Stock Solution of this compound hydrolysis Hydrolytic Stress (Acid & Base) prep_api->hydrolysis oxidation Oxidative Stress (H2O2) prep_api->oxidation thermal Thermal Stress (Solid State) prep_api->thermal photo Photolytic Stress (UV/Vis Light) prep_api->photo prep_stress Prepare Stress Agents (Acid, Base, Oxidant) prep_stress->hydrolysis prep_stress->oxidation sampling Sample Collection at Time Points hydrolysis->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralization (if applicable) sampling->neutralize hplc HPLC-UV/PDA Analysis neutralize->hplc lcms LC-MS for Identification hplc->lcms data Data Interpretation (Assay, Purity, Mass Balance) lcms->data report Final Report Generation data->report

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) cluster_photolysis Photolysis (UV/Vis) parent This compound decarboxylation Decarboxylation Product parent->decarboxylation Heat, H+/OH- epoxide Epoxide Derivative parent->epoxide H2O2 hydroxylated Hydroxylated Derivative parent->hydroxylated H2O2 isomer Cis-Isomer parent->isomer UV Light

Caption: Plausible degradation pathways for this compound.

References

Technical Support Center: Enhancing Brain Bioavailability of 4-Amino-2-methylbut-2-enoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the brain bioavailability of 4-Amino-2-methylbut-2-enoic acid and similar small molecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary obstacle to delivering this compound to the brain?

The main challenge is the blood-brain barrier (BBB), a highly selective semipermeable border composed of tightly packed endothelial cells.[1][2] The BBB restricts the passage of most drugs from the bloodstream into the brain, particularly hydrophilic and larger molecules.[1] For a small molecule like this compound, which is likely polar due to its amino and carboxylic acid groups, passive diffusion across the BBB is expected to be very low. Additionally, efflux transporters, such as P-glycoprotein, actively pump xenobiotics back into the blood, further limiting brain entry.[1]

Q2: What are the main strategies to enhance the brain bioavailability of a hydrophilic small molecule?

There are several key strategies to overcome the BBB for a compound like this compound:

  • Prodrug Approach: This involves chemically modifying the molecule to create a more lipophilic derivative (a "prodrug") that can more easily cross the BBB.[3][4][5] Once in the brain, the prodrug is metabolized back to the active parent drug.[4] This can also be designed to target specific transporters.[6][7]

  • Nanoparticle-based Delivery Systems: Encapsulating the drug in nanoparticles (e.g., liposomes, polymeric nanoparticles) can facilitate its transport across the BBB.[8][9][10] These nanoparticles can be surface-functionalized with ligands that target specific receptors on the BBB for receptor-mediated transcytosis.[8][11][12]

  • Direct Administration: Invasive techniques like intranasal or intracranial administration can bypass the BBB altogether.[2][8] The intranasal route is a non-invasive alternative that allows direct access to the brain.[8]

  • BBB Disruption: Transiently opening the BBB using methods like focused ultrasound with microbubbles can increase the permeability for the drug to enter.[1][2]

Q3: How can I assess the brain permeability of my compound?

A tiered approach involving both in vitro and in vivo models is recommended:

  • In Vitro Models: These are the first step and involve cell cultures that mimic the BBB. Common models include co-cultures of brain endothelial cells with astrocytes and pericytes.[13] These models are used to measure the apparent permeability coefficient (Papp) and assess the potential for active transport or efflux.[14][15][16]

  • In Vivo Models: Animal models (typically rodents) are used for definitive assessment. Key techniques include:

    • In Situ Brain Perfusion: This technique allows for the direct measurement of drug transport across the BBB without interference from peripheral metabolism.[7]

    • Pharmacokinetic Studies: These studies involve administering the compound and measuring its concentration in both plasma and brain tissue over time to determine the brain-to-plasma concentration ratio (Kp) or the area under the curve ratio (AUCbrain/AUCplasma).[16]

Troubleshooting Guides

Issue 1: Low Permeability in In Vitro BBB Models
Possible Causes Troubleshooting Steps & Solutions
High Polarity / Low Lipophilicity of the Compound 1. Prodrug Strategy: Synthesize a more lipophilic ester or amide prodrug of this compound. The goal is to mask the polar functional groups.[5] 2. Target Endogenous Transporters: Given its amino acid structure, investigate if it can be modified to be a substrate for amino acid transporters like LAT1, which are present at the BBB.[4][17][18]
Active Efflux by Transporters (e.g., P-glycoprotein) 1. Run Bidirectional Transport Assay: Measure permeability in both apical-to-basolateral and basolateral-to-apical directions. A higher basolateral-to-apical transport suggests efflux.[15] 2. Use Efflux Inhibitors: Co-administer the compound with known P-gp inhibitors (e.g., verapamil, elacridar) in the in vitro model.[4] An increase in apical-to-basolateral permeability confirms P-gp mediated efflux.
Poor Integrity of the In Vitro BBB Model 1. Measure Transendothelial Electrical Resistance (TEER): Ensure TEER values are within the expected range for your model (e.g., >200 Ω·cm² for many co-culture models) before and after the experiment.[13] 2. Use Paracellular Markers: Assess the permeability of a known low-permeability marker (e.g., sucrose or mannitol). High permeability of the marker indicates a leaky barrier.
Issue 2: Low Brain Uptake In Vivo Despite Promising In Vitro Data
Possible Causes Troubleshooting Steps & Solutions
Rapid Systemic Metabolism or Clearance 1. Pharmacokinetic Analysis: Conduct a full pharmacokinetic study to determine the half-life of the compound in plasma. A short half-life may prevent sufficient concentrations from reaching the brain. 2. Prodrug/Formulation Strategy: A prodrug might not only improve BBB permeability but also alter the metabolic profile.[4] Encapsulation in nanoparticles can protect the drug from premature degradation.[10]
High Plasma Protein Binding 1. Measure Plasma Protein Binding: Determine the fraction of the drug bound to plasma proteins. Only the unbound fraction is available to cross the BBB. 2. Structural Modification: If binding is excessively high, medicinal chemistry efforts may be needed to design analogs with lower plasma protein affinity.
Mismatch Between In Vitro Model and In Vivo Reality 1. Review In Vitro Model Limitations: No in vitro model perfectly replicates the in vivo BBB.[16][19] Consider using a more complex in vitro model (e.g., triple co-culture or microfluidic models) for re-evaluation.[15][19] 2. In Situ Brain Perfusion: This technique can help to isolate the BBB transport from peripheral pharmacokinetics and confirm if the low uptake is truly a BBB permeability issue.[7]

Data Presentation

Table 1: Comparison of Common In Vitro BBB Models

Model TypeKey CharacteristicsTypical TEER (Ω·cm²)AdvantagesLimitations
Immortalized Cell Lines (e.g., bEnd.3, hCMEC/D3) Single cell type, easy to culture.30 - 100High throughput, good for initial screening.Low barrier tightness, may not express all relevant transporters.[13][15]
Primary Endothelial Cells (Mono-culture) Cells isolated from animal brain tissue.150 - 250More physiologically relevant than cell lines.Limited lifespan, batch-to-batch variability.
Co-culture (Endothelial cells + Astrocytes) Mimics the interaction between endothelial cells and astrocytes.200 - 800Higher TEER, better expression of tight junctions and transporters.[13][15]More complex to set up and maintain.
Triple-culture (Endothelial cells + Astrocytes + Pericytes) Includes pericytes for a more complete neurovascular unit model.> 1000Most closely mimics the in vivo BBB.[15]Highest complexity and cost.

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay

This protocol describes a general procedure using a co-culture model (e.g., bovine brain microvascular endothelial cells co-cultured with rat astrocytes).

Materials:

  • Transwell® inserts (e.g., 1.0 µm pore size)

  • Coated plates (e.g., collagen/fibronectin)

  • Primary brain endothelial cells and astrocytes

  • Cell culture media and supplements

  • Test compound (this compound) and low-permeability marker (e.g., [¹⁴C]-sucrose)

  • LC-MS/MS or other analytical method for quantification

Methodology:

  • Cell Culture: Culture astrocytes on the bottom of the wells. Seed brain endothelial cells on the apical side of the Transwell® inserts. Allow cells to grow to confluence and form a tight monolayer.

  • Barrier Integrity Check: Measure the TEER of the endothelial monolayer. Proceed only if TEER values are above the established threshold (e.g., > 200 Ω·cm²).[13]

  • Permeability Experiment:

    • Replace the medium in the apical (donor) and basolateral (receiver) chambers with a transport buffer.

    • Add the test compound and the paracellular marker to the apical chamber.

    • At specified time points (e.g., 15, 30, 60, 90, 120 minutes), take samples from the basolateral chamber. Replace the removed volume with fresh transport buffer.

    • At the end of the experiment, take a sample from the apical chamber.

  • Quantification: Analyze the concentration of the test compound and the marker in all samples using a validated analytical method.

  • Calculation of Apparent Permeability (Papp):

    • Calculate the rate of transport (dQ/dt) from the slope of the cumulative amount of compound in the receiver chamber versus time.

    • Calculate Papp using the formula: Papp = (dQ/dt) / (A * C₀)

      • Where: A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.

Visualizations

Workflow for Selecting a Brain Bioavailability Enhancement Strategy

G cluster_0 A Start: Low Brain Bioavailability of Compound B Assess In Vitro BBB Permeability A->B C Is Permeability Low? B->C D Assess for Active Efflux C->D No F Prodrug or Nanoparticle Strategy C->F Yes E Is Efflux a Problem? D->E G Inhibit Efflux Transporter (if feasible) or Redesign Molecule E->G Yes H Assess In Vivo Brain Uptake E->H No F->H G->H I Is Brain Uptake Still Low? H->I J Investigate PK/Metabolism I->J Yes K Proceed with Lead Candidate I->K No

Caption: A decision-making workflow for enhancing brain bioavailability.

Nanoparticle-Mediated Transport Across the Blood-Brain Barrier

G cluster_0 Blood Vessel cluster_1 Brain Endothelial Cell (BBB) cluster_2 Brain Parenchyma NP Nanoparticle (Drug Encapsulated) Receptor Receptor NP->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Receptor-Mediated Transcytosis Drug Released Drug Endosome->Drug 3. Drug Release

Caption: Nanoparticle transport across the BBB via receptor-mediated transcytosis.

Prodrug Strategy for Enhanced Brain Delivery

G cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_brain Brain Prodrug_Blood Lipophilic Prodrug Freely Circulating BBB Passive Diffusion Prodrug_Blood->BBB Prodrug_Brain Prodrug in Brain Enzymatic Cleavage BBB->Prodrug_Brain Active_Drug Active Drug (this compound) Prodrug_Brain:f1->Active_Drug:head Release

Caption: The prodrug concept for crossing the blood-brain barrier.

References

"minimizing side reactions in the synthesis of 4-Amino-2-methylbut-2-enoic acid analogs"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2-methylbut-2-enoic acid analogs.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound analogs, which are often synthesized as β-enaminones from primary amines and β-ketoesters.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Inactive catalyst- Low reaction temperature- Inappropriate solvent- Steric hindrance from bulky substituents on the amine or β-ketoester- Ensure the catalyst is fresh or properly activated. Consider screening different catalysts (see Table 1).- Gradually increase the reaction temperature. Some reactions may require heating to 80°C or higher.[1]- Switch to a different solvent. Solvent-free conditions have been shown to be effective in some cases.[2][3]- If steric hindrance is suspected, consider using a less hindered starting material if possible, or a more active catalyst.
Formation of E/Z Isomers The formation of both (E)- and (Z)-vinylic isomers is a common side reaction in the synthesis of unsaturated compounds.[4]- The mixture of isomers may be difficult to separate by standard silica gel chromatography.- Doping the silica gel with silver nitrate has been reported to be successful for the complete separation of (E)- and (Z)-stereoisomers.[4]
Polymerization of Starting Materials α,β-unsaturated carbonyl compounds are prone to polymerization, especially under basic conditions or at elevated temperatures.- Use milder reaction conditions (lower temperature, less basic catalyst).- Add a radical inhibitor to the reaction mixture.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation-initiated polymerization.
Formation of Bis-Adducts (Double Michael Addition) If the primary amine has two reactive N-H bonds, a second Michael addition can occur, leading to a bis-adduct.- Use a stoichiometric excess of the β-ketoester.- Employ a protecting group strategy for one of the N-H protons on the amine, which can be removed after the initial reaction.
C-Acylation instead of N-Acylation In the presence of a strong base, the enamine intermediate can be deprotonated at the α-carbon, leading to C-acylation as a side reaction.[5]- Use a non-nucleophilic base or a milder catalyst.- Carefully control the stoichiometry of the base.- The choice of solvent can also influence the regioselectivity.[5]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound analogs?

A1: A common and straightforward method is the condensation reaction between a primary amine and a β-ketoester, such as ethyl 2-methylacetoacetate, to form a β-enamino ester, which is a key intermediate. This reaction is often catalyzed by an acid or a Lewis acid.

Q2: How can I improve the yield and purity of my product?

A2: Optimizing the reaction conditions is crucial. Key parameters to consider are the choice of catalyst, solvent, and reaction temperature. Below is a summary of various catalytic systems that have been used for the synthesis of β-enaminones, which are structurally related to your target compounds.

Data Presentation: Comparison of Catalytic Systems for β-Enaminone Synthesis

CatalystSolventTemperature (°C)Yield (%)Reference
[(PPh3)AuCl]/AgOTf (1 mol%)Solvent-freeRoom Temperature98[2]
LaCl3·7H2ODichloromethaneRoom Temperature85-93[6]
Ceric Ammonium NitrateNot specifiedRoom Temperature70-93[6]
Ferric (III) Ammonium NitrateSolvent-freeRoom Temperature69-92[6]
Sc(OTf)3 (5 mol%)Solvent-freeNot specified70-95[6]
Zn(ClO4)2·6H2ONot specifiedNot specified>70[6]
Bismuth (III) TrifluoroacetateWaterNot specified63-98[6]
Organoantimony(III) fluorideWaterRoom Temperature98[1]
NoneSolvent-free120High to excellent[3]

Q3: What are the best practices for purifying this compound analogs?

A3: Purification strategies depend on the nature of the impurities.

  • Crystallization: This is an effective method if the product is a solid and the impurities have different solubility profiles.

  • Column Chromatography: Standard silica gel chromatography is often used. For separating stubborn E/Z isomers, a silver nitrate-doped silica gel column can be employed.[4]

  • Extraction: Liquid-liquid extraction can be used to remove water-soluble or acid/base-soluble impurities.

  • Distillation: If the product is a volatile liquid, distillation under reduced pressure can be an effective purification method.

Experimental Protocols

General Protocol for the Synthesis of a this compound Analog (β-Enamino Ester)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Primary amine (1.0 eq)

  • Ethyl 2-methylacetoacetate (1.1 eq)

  • Catalyst (e.g., [(PPh3)AuCl]/AgOTf, 1 mol%)

  • Solvent (if not solvent-free, e.g., Dichloromethane)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Reaction flask with a magnetic stirrer

  • Condenser (if heating)

Procedure:

  • To a clean, dry reaction flask, add the primary amine (1.0 eq) and ethyl 2-methylacetoacetate (1.1 eq).

  • If using a solvent, add it to the flask.

  • Add the catalyst (e.g., 1 mol% [(PPh3)AuCl]/AgOTf) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the disappearance of the limiting starting material on TLC), cool the mixture to room temperature if it was heated.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the crude product using an appropriate method (e.g., column chromatography on silica gel or crystallization).

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Primary Amine + β-Ketoester Reaction_Setup Reaction Setup (Solvent, Temperature) Reactants->Reaction_Setup Catalyst Catalyst Selection (e.g., Lewis Acid) Catalyst->Reaction_Setup Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Setup->Monitoring Workup Quenching & Extraction Monitoring->Workup Purification Purification (Chromatography, Crystallization) Workup->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis Side_Reactions Start Primary Amine + β-Ketoester Desired_Product Desired 4-Amino-2-methylbut-2-enoic acid analog (β-Enaminone) Start->Desired_Product Main Reaction Polymerization Polymerization Start->Polymerization Side Reaction Bis_Adduct Bis-Adduct Start->Bis_Adduct Side Reaction (excess amine) EZ_Isomers E/Z Isomers Desired_Product->EZ_Isomers Isomerization Troubleshooting_Logic Start Low Yield or Impure Product Check_Conditions Check Reaction Conditions (Temp, Time, Catalyst) Start->Check_Conditions Analyze_Side_Products Analyze Side Products (NMR, LC-MS) Start->Analyze_Side_Products Optimize_Purification Optimize Purification (Solvent, Column) Check_Conditions->Optimize_Purification Analyze_Side_Products->Optimize_Purification Successful_Synthesis Successful Synthesis Optimize_Purification->Successful_Synthesis

References

Technical Support Center: Scaling Up the Purification of 4-Amino-2-methylbut-2-enoic Acid by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic purification of 4-Amino-2-methylbut-2-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up purification processes, troubleshooting common issues, and answering frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable chromatography technique for purifying this compound?

A1: Due to the polar nature and zwitterionic properties of this compound, several chromatography techniques can be effective. The optimal choice depends on the specific impurities present in your crude sample.

  • Ion-Exchange Chromatography (IEX) is highly effective for separating charged molecules like amino acids from neutral or oppositely charged impurities.[1][2]

  • Reversed-Phase Chromatography (RPC) can be used, particularly with ion-pairing agents, to enhance retention of this polar compound.

  • Mixed-Mode Chromatography (MMC) , which combines ion-exchange and reversed-phase characteristics, is often an excellent choice for complex mixtures containing amino acids as it offers multiple separation mechanisms.[3][4][5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) is another alternative for retaining and separating very polar compounds.

Q2: How do I choose between cation-exchange and anion-exchange chromatography?

A2: The choice depends on the isoelectric point (pI) of this compound and the desired pH of the mobile phase.

  • Use cation-exchange chromatography at a pH below the pI of the amino acid, where it will carry a net positive charge.

  • Use anion-exchange chromatography at a pH above the pI, where it will have a net negative charge.

Q3: What are the key parameters to consider when scaling up from an analytical to a preparative method?

A3: When scaling up, the primary goal is to maintain the separation quality achieved at the analytical scale while increasing the throughput. Key considerations include:

  • Column Dimensions: Increase the column's internal diameter to accommodate a larger sample load. The column length is often kept the same to maintain resolution.[6][7]

  • Flow Rate: The flow rate should be scaled proportionally to the cross-sectional area of the column.[6]

  • Sample Load: The amount of sample injected can be increased proportionally to the column volume.[6][8]

  • Particle Size: Larger particle sizes are often used in preparative chromatography to reduce backpressure, though this may lead to some loss in resolution.[6]

Q4: What are common causes of peak tailing when purifying amino acids?

A4: Peak tailing is a frequent issue in amino acid chromatography. Common causes include:

  • Secondary Interactions: Unwanted interactions between the amino acid and the stationary phase, such as with residual silanol groups on silica-based columns.[9][10]

  • Column Overload: Injecting too much sample can lead to peak distortion.[9][11]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of the amino acid, it can exist in multiple ionic forms, leading to tailing.

  • Column Bed Deformation: A void at the column inlet or a blocked frit can cause poor peak shape for all components.[9][10][12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up of this compound purification.

Guide 1: Poor Peak Resolution
Symptom Possible Cause(s) Suggested Solution(s)
Co-elution of the target compound with impurities.Inadequate separation power of the chosen method.- Optimize the mobile phase gradient. A shallower gradient can improve resolution.- Change the mobile phase pH to alter the selectivity.- Switch to a different chromatography mode (e.g., from RPC to IEX or MMC).- Use a column with a smaller particle size for higher efficiency (be mindful of increased backpressure).[6]
Loss of resolution upon scale-up.Improper scaling of parameters.- Ensure the flow rate and sample load are scaled correctly based on the new column dimensions.[6][7]- If using a larger particle size in the preparative column, some loss of resolution is expected. Optimize the gradient to compensate.
Broad peaks.- Column overload.- Extra-column band broadening.- Reduce the sample load.[13]- Ensure tubing and fittings are appropriate for the flow rate and system to minimize dead volume.[11]
Guide 2: High Backpressure
Symptom Possible Cause(s) Suggested Solution(s)
System pressure exceeds the recommended limits.- Blockage in the system (e.g., clogged frit, tubing).- High mobile phase viscosity.- Precipitated sample on the column.- Filter all samples and mobile phases before use.- Reverse-flush the column (if recommended by the manufacturer).[10][12]- Check for blockages in tubing and fittings.- Reduce the flow rate.- Consider using a column with a larger particle size for preparative work.[6]
Guide 3: Low Recovery/Yield
Symptom Possible Cause(s) Suggested Solution(s)
The amount of purified product is significantly less than expected.- Irreversible adsorption of the compound to the stationary phase.- Incomplete elution from the column.- Degradation of the compound on the column.- Modify the mobile phase to ensure complete elution (e.g., increase the salt concentration or organic solvent percentage in the final step).- Test the stability of the compound under the chromatographic conditions at an analytical scale.- For IEX, ensure the elution buffer has sufficient ionic strength to displace the compound.[1]

Experimental Protocols

The following are generalized starting protocols for the purification of this compound. These should be optimized at an analytical scale before scaling up.

Protocol 1: Ion-Exchange Chromatography (Cation-Exchange)
Parameter Analytical Scale Preparative Scale
Column Strong Cation-Exchange, 4.6 x 250 mm, 5 µmStrong Cation-Exchange, 21.2 x 250 mm, 10 µm
Mobile Phase A 20 mM Sodium Phosphate, pH 3.020 mM Sodium Phosphate, pH 3.0
Mobile Phase B 20 mM Sodium Phosphate, 1 M NaCl, pH 3.020 mM Sodium Phosphate, 1 M NaCl, pH 3.0
Gradient 0-100% B over 30 minutes0-100% B over 30 minutes
Flow Rate 1.0 mL/min21.2 mL/min
Detection UV at 210 nmUV at 210 nm
Sample Prep Dissolve crude sample in Mobile Phase A and filter.Dissolve crude sample in Mobile Phase A and filter.
Protocol 2: Mixed-Mode Chromatography (Reversed-Phase/Cation-Exchange)
Parameter Analytical Scale Preparative Scale
Column Mixed-Mode C18/Cation-Exchange, 4.6 x 150 mm, 5 µmMixed-Mode C18/Cation-Exchange, 30 x 150 mm, 10 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 5-50% B over 25 minutes5-50% B over 25 minutes
Flow Rate 1.2 mL/min50 mL/min
Detection UV at 210 nmUV at 210 nm
Sample Prep Dissolve crude sample in Mobile Phase A and filter.Dissolve crude sample in Mobile Phase A and filter.

Visualizations

Workflow for Scaling Up Purification

G cluster_0 Analytical Scale cluster_1 Scale-Up Calculation cluster_2 Preparative Scale A Method Development (Analytical HPLC) B Optimize Separation (Gradient, pH, Column) A->B C Determine Loading Capacity B->C D Select Preparative Column C->D Transfer Method E Calculate Preparative Flow Rate D->E F Calculate Sample Load E->F G Equilibrate Preparative Column F->G Implement Scaled Parameters H Perform Preparative Run G->H I Fraction Collection H->I J Analyze Fractions for Purity I->J K Pool Pure Fractions J->K

Caption: A typical workflow for scaling up a chromatographic purification method.

Troubleshooting Decision Tree for Peak Tailing

G Start Peak Tailing Observed Q1 Does it affect all peaks? Start->Q1 A1_Yes Check for column void or blocked frit. Reverse flush column. Q1->A1_Yes Yes A1_No Investigate chemical interactions. Q1->A1_No No End Peak Shape Improved A1_Yes->End Q2 Is the peak fronting or a right triangle shape? A1_No->Q2 A2_Yes Reduce sample concentration. (Column Overload) Q2->A2_Yes Yes A2_No Adjust mobile phase pH away from analyte pKa. Q2->A2_No No A2_Yes->End A2_No->End

Caption: A decision tree for troubleshooting peak tailing in chromatography.

References

Validation & Comparative

A Comparative Analysis of 4-Amino-2-methylbut-2-enoic Acid and Other GABA-T Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the inhibitory potency of 4-Amino-2-methylbut-2-enoic acid and its analogs with other well-known inhibitors of GABA aminotransferase (GABA-T). The content is tailored for researchers, scientists, and drug development professionals, offering quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding of these compounds.

Inhibitory Potency: A Quantitative Comparison

The inhibitory potency of various compounds against GABA-T is a critical factor in their potential as therapeutic agents. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The table below summarizes the available data for this compound analogs and other notable GABA-T inhibitors.

CompoundType of InhibitionPotency (µM)Notes
4-Amino-2-(hydroxymethyl)-2-butenoic acidCompetitive, ReversibleKi = 5A hydroxy-substituted analog of this compound, demonstrating potent inhibition.[1]
GabaculineCatalytic InhibitorIC50 = 1.8A potent, well-characterized GABA-T inhibitor.[2]
Aminooxyacetic acidNon-specificIC50 = 2.7A non-specific enzyme inhibitor that also potently inhibits GABA-T.[2]
γ-acetylenic GABA (GAT-207)Catalytic InhibitorIC50 = 150A mechanism-based inactivator of GABA-T.[2]
γ-vinyl GABA (Vigabatrin)Catalytic InhibitorIC50 = 350An irreversible inhibitor of GABA-T used as an anticonvulsant.[2]
Ethanolamine-O-sulfate (EOS)Competitive-A known competitive inhibitor of GABA-T.
L-cycloserine--An antibiotic that also acts as a GABA-T inhibitor.
Valproic acid--An anticonvulsant with a mode of action that includes weak inhibition of GABA-T.

Note: The potency values can vary depending on the experimental conditions, such as the source of the enzyme and the assay used.

Experimental Protocols

Accurate determination of inhibitory potency relies on standardized and well-documented experimental protocols. Below are detailed methodologies for a common in vitro GABA-T inhibition assay.

Spectrophotometric Coupled Enzyme Assay

This method measures the activity of GABA-T by coupling the production of succinic semialdehyde to the reduction of NADP+ by succinic semialdehyde dehydrogenase (SSDH), which can be monitored spectrophotometrically at 340 nm.

Materials:

  • Purified GABA-T enzyme

  • GABA (γ-aminobutyric acid)

  • α-ketoglutarate

  • NADP+ (Nicotinamide adenine dinucleotide phosphate)

  • SSDH (Succinic semialdehyde dehydrogenase)

  • Inhibitor compound (e.g., this compound)

  • Potassium pyrophosphate buffer (pH 8.6)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the inhibitor compound in a suitable solvent (e.g., DMSO or water).

    • Prepare working solutions of GABA, α-ketoglutarate, and NADP+ in the potassium pyrophosphate buffer.

    • Prepare a solution of purified GABA-T and SSDH in the same buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Potassium pyrophosphate buffer

      • A solution of the inhibitor at various concentrations (or vehicle control).

      • GABA-T and SSDH enzyme solution.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding a mixture of GABA and α-ketoglutarate to each well.

  • Measurement:

    • Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the rate of NADPH formation and thus to the GABA-T activity.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

    • For determining the Ki value for competitive inhibitors, the assay should be performed at different substrate (GABA) concentrations.

Visualizing the Mechanisms and Pathways

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow, the GABA-T catalytic cycle, and the GABAergic signaling pathway.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor Inhibitor Stock Plate 96-well Plate Inhibitor->Plate Enzyme GABA-T/SSDH Solution Enzyme->Plate Substrates GABA/α-KG Solution Reaction Reaction Initiation Substrates->Reaction Cofactor NADP+ Solution Cofactor->Plate Incubation Pre-incubation Plate->Incubation Incubation->Reaction Measurement Spectrophotometric Reading (340 nm) Reaction->Measurement Rates Calculate Reaction Rates Measurement->Rates Plot Plot % Inhibition vs. [Inhibitor] Rates->Plot IC50 Determine IC50/Ki Plot->IC50

Caption: Experimental workflow for a spectrophotometric GABA-T inhibition assay.

gaba_t_cycle cluster_cycle GABA-T Catalytic Cycle cluster_inhibition Inhibition Mechanisms GABA_T_PLP GABA-T-PLP (Enzyme-Cofactor Complex) Schiff_Base1 GABA-PLP Schiff Base GABA_T_PLP->Schiff_Base1 Schiff Base Formation GABA GABA GABA->GABA_T_PLP Substrate Binding PMP_SSA GABA-T-PMP + Succinic Semialdehyde Schiff_Base1->PMP_SSA Transamination aKG α-ketoglutarate PMP_SSA->aKG Product Release & Substrate Binding Schiff_Base2 α-KG-PMP Schiff Base aKG->Schiff_Base2 Schiff Base Formation Glu_PLP GABA-T-PLP + Glutamate Schiff_Base2->Glu_PLP Transamination Glu_PLP->GABA_T_PLP Product Release & Enzyme Regeneration Competitive_Inhibitor Competitive Inhibitor (e.g., this compound) Competitive_Inhibitor->GABA_T_PLP Binds to active site Irreversible_Inhibitor Irreversible Inhibitor (e.g., Vigabatrin) Irreversible_Inhibitor->GABA_T_PLP Covalently modifies active site

Caption: The catalytic cycle of GABA-T and mechanisms of inhibition.

gabaergic_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle GABA_syn GABA Vesicle->GABA_syn Release GABA_Receptor GABA Receptor GABA_syn->GABA_Receptor Binding GAT GABA Transporter (GAT) GABA_syn->GAT Reuptake Inhibition Neuronal Inhibition GABA_Receptor->Inhibition GABA_glia GABA GAT->GABA_glia GABA_T GABA-T GABA_glia->GABA_T SSA Succinic Semialdehyde GABA_T->SSA GABA_T_Inhibitor GABA-T Inhibitor GABA_T_Inhibitor->GABA_T Inhibits

Caption: Overview of the GABAergic signaling pathway and the role of GABA-T inhibition.

References

Comparative Analysis of 4-Amino-2-methylbut-2-enoic Acid Cross-Reactivity with Aminotransferases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide

This guide provides a comparative overview of the cross-reactivity of 4-Amino-2-methylbut-2-enoic acid and its analogs with various aminotransferases. Due to the limited availability of direct comparative studies on this compound across a wide range of these enzymes, this document synthesizes available data on its interaction with gamma-aminobutyric acid aminotransferase (GABA-T) and juxtaposes it with findings for structurally similar compounds to infer potential cross-reactivity. This guide is intended to provide a foundation for further investigation into the selectivity and inhibitory profile of this compound.

Executive Summary

Comparative Inhibition Data

The following table summarizes the known inhibitory activities of this compound and a close structural analog against different aminotransferases. It is crucial to note that the data for ALT and AST is for the analog L-2-amino-4-methoxy-trans-3-butenoic acid and should be interpreted as indicative of potential selectivity rather than a direct measure of this compound's activity.

CompoundTarget AminotransferaseParameterValueReference
4-Amino-2-(hydroxymethyl)-2-butenoic acidGamma-aminobutyric acid aminotransferase (GABA-T)K_i5 µM[1]
L-2-amino-4-methoxy-trans-3-butenoic acidAspartate aminotransferase (AST)Inactivation90-95% at 400 µM[2]
L-2-amino-4-methoxy-trans-3-butenoic acidAlanine aminotransferase (ALT)Inactivation15-30% at 400 µM[2]
L-cycloserine (for comparison)Alanine aminotransferase (ALT)Inactivation90% at 50 µM[2]
L-cycloserine (for comparison)Aspartate aminotransferase (AST)Inactivation<10% at 50 µM[2]

Note: Data for Branched-Chain Aminotransferase (BCAT) with this compound was not found in the reviewed literature.

Signaling Pathways and Reaction Mechanisms

The interaction of unsaturated amino acids with pyridoxal phosphate (PLP)-dependent aminotransferases typically involves the formation of a Schiff base, followed by a series of electronic rearrangements. The specific outcome, be it reversible inhibition, irreversible inactivation, or substrate turnover (transamination), is dependent on the structure of the amino acid and the topography of the enzyme's active site.

G cluster_enzyme Aminotransferase Active Site PLP_Enzyme PLP-Enzyme (Internal Aldimine) Schiff_Base External Aldimine (Schiff Base) PLP_Enzyme->Schiff_Base Transaldimination Amino_Acid This compound Amino_Acid->PLP_Enzyme Binding Isomerization Azallylic Isomerization Schiff_Base->Isomerization Proton Transfer Hydrolysis Hydrolysis Isomerization->Hydrolysis Pathway 1: Transamination Inactivation Covalent Adduct (Enzyme Inactivation) Isomerization->Inactivation Pathway 2: Inactivation (Michael Addition) Product Transaminated Product + PMP-Enzyme Hydrolysis->Product

Caption: Generalized reaction mechanism for aminotransferases with unsaturated amino acids.

Experimental Protocols

To facilitate further research into the cross-reactivity of this compound, detailed protocols for assaying the activity of key aminotransferases are provided below. These are generalized methods based on commercially available kits and published literature.

Alanine Aminotransferase (ALT) Activity Assay (Colorimetric)

This protocol is adapted from typical commercial assay kits.

a. Principle: The assay measures ALT activity through a coupled enzyme reaction. ALT catalyzes the transfer of an amino group from alanine to α-ketoglutarate, producing pyruvate and glutamate. The pyruvate is then used in a subsequent reaction to generate a colored product, which can be measured spectrophotometrically.

b. Reagents and Materials:

  • ALT Assay Buffer

  • ALT Substrate (Alanine and α-ketoglutarate)

  • ALT Enzyme Mix (containing enzymes for the detection reaction)

  • Pyruvate Standard

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~570 nm

  • Test compound: this compound

c. Procedure:

  • Standard Curve Preparation: Prepare a pyruvate standard curve by performing serial dilutions of the Pyruvate Standard in ALT Assay Buffer.

  • Sample Preparation: Prepare test samples by adding the desired concentrations of this compound to the reaction mixture. Include a positive control (ALT enzyme without inhibitor) and a negative control (no ALT enzyme).

  • Reaction Mix Preparation: Prepare a master reaction mix containing ALT Assay Buffer, ALT Substrate, and ALT Enzyme Mix.

  • Reaction Initiation: Add the reaction mix to each well of the 96-well plate containing the standards and test samples.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Measurement: Measure the absorbance at ~570 nm.

  • Calculation: Determine the ALT activity in the samples by comparing the absorbance readings to the pyruvate standard curve. Calculate the percent inhibition by the test compound.

Aspartate Aminotransferase (AST) Activity Assay (Colorimetric)

This protocol is a generalized procedure based on common assay methods.

a. Principle: This assay also employs a coupled enzyme reaction. AST catalyzes the transfer of an amino group from aspartate to α-ketoglutarate, yielding oxaloacetate and glutamate. The glutamate is then specifically oxidized to produce a colored product.

b. Reagents and Materials:

  • AST Assay Buffer

  • AST Substrate (Aspartate and α-ketoglutarate)

  • AST Enzyme Mix (containing enzymes for the detection reaction)

  • Glutamate Standard

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~450 nm

  • Test compound: this compound

c. Procedure:

  • Standard Curve Preparation: Prepare a glutamate standard curve by making serial dilutions of the Glutamate Standard in AST Assay Buffer.

  • Sample Preparation: Set up test samples with varying concentrations of this compound. Include positive and negative controls.

  • Reaction Mix Preparation: Create a master reaction mix with AST Assay Buffer, AST Substrate, and AST Enzyme Mix.

  • Reaction Initiation: Dispense the reaction mix into the wells containing the standards and test samples.

  • Incubation: Incubate the plate at 37°C for 60-120 minutes.

  • Measurement: Read the absorbance at ~450 nm.

  • Calculation: Quantify the AST activity by comparing the sample readings to the glutamate standard curve and determine the inhibitory effect of the test compound.

G cluster_workflow Aminotransferase Activity Assay Workflow A Prepare Reagents (Buffer, Substrate, Enzyme) D Add Reaction Mix to Plate A->D B Prepare Standard Curve (Pyruvate or Glutamate) B->D C Prepare Samples (Control, Test Compound) C->D E Incubate at 37°C D->E F Measure Absorbance E->F G Calculate Activity and Inhibition F->G

Caption: General experimental workflow for aminotransferase activity assays.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a potent inhibitor of GABA-T. While direct, comprehensive cross-reactivity data is lacking, studies on a close structural analog indicate a potential for selective inhibition, with a greater effect on AST compared to ALT. This highlights the necessity for systematic screening of this compound against a broader panel of aminotransferases, including ALT, AST, and various isoforms of BCAT. Such studies would be invaluable for understanding its pharmacological profile and potential off-target effects. The experimental protocols provided in this guide offer a framework for conducting these essential investigations. The development of more selective aminotransferase inhibitors holds significant promise for therapeutic applications, and a thorough characterization of compounds like this compound is a critical step in this process.

References

Comparative Analysis of GABA-Transaminase Inhibitors: Vigabatrin vs. 4-Amino-2-methylbut-2-enoic acid

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Guide for Neuropharmacology and Drug Development Professionals

This guide provides a detailed comparison between the established antiepileptic drug, vigabatrin, and the research compound 4-Amino-2-methylbut-2-enoic acid. Both molecules target the enzyme γ-aminobutyric acid transaminase (GABA-T), a critical component in the metabolism of the primary inhibitory neurotransmitter, GABA. By inhibiting this enzyme, these compounds increase GABA levels in the brain, a mechanism central to their anticonvulsant effects.[1][2][3] This document synthesizes available data on their mechanism of action, potency, and overall pharmacological profiles to assist researchers in drug discovery and development.

Mechanism of Action: Targeting GABA Metabolism

The primary mechanism for both vigabatrin and the class of compounds including this compound is the inhibition of GABA-transaminase (GABA-T).[1][4] This enzyme is responsible for the degradation of GABA into succinic semialdehyde.[1] By blocking GABA-T, these inhibitors lead to an accumulation of GABA in the central nervous system, enhancing GABAergic inhibitory neurotransmission and thereby reducing neuronal hyperexcitability that can lead to seizures.[2]

Vigabatrin is classified as a mechanism-based, irreversible inhibitor of GABA-T.[1][5] Its action is long-lasting, depending on the resynthesis rate of the GABA-T enzyme rather than the drug's own elimination half-life.[1][2] In contrast, 4-Amino-2-(substituted methyl)-2-butenoic acids, a class to which this compound belongs, have been shown to be potent competitive reversible inhibitors of GABA-T.[4] This distinction in the mode of inhibition—irreversible versus reversible—is a critical differentiator in their pharmacological profiles and potential therapeutic applications.

cluster_Inhibitors Inhibitors Glutamate Glutamate GAD GAD Glutamate->GAD GABA GABA (γ-Aminobutyric Acid) GABA_T GABA-Transaminase (GABA-T) GABA->GABA_T GAD->GABA SSA Succinic Semialdehyde GABA_T->SSA SSADH SSADH SSA->SSADH Succinic Semialdehyde Dehydrogenase SuccinicAcid Succinic Acid (Krebs Cycle) SSADH->SuccinicAcid Vigabatrin Vigabatrin Vigabatrin->GABA_T Irreversible Inhibition CompoundX This compound CompoundX->GABA_T Competitive Reversible Inhibition

Caption: Mechanism of Action of GABA-T Inhibitors.

Comparative Pharmacological Data

The following tables summarize the key quantitative data available for vigabatrin and related GABA-T inhibitors. Direct head-to-head experimental data for this compound is limited in publicly accessible literature; therefore, data from a closely related analogue, 4-Amino-2-(hydroxymethyl)-2-butenoic acid, is presented for comparative insight.[4]

Table 1: In Vitro Enzyme Inhibition

Compound Target Inhibition Type Ki Value IC50 Value Reference
Vigabatrin GABA-T Irreversible N/A ~70-fold more sensitive in human vs. bacterial GABA-T [6]

| 4-Amino-2-(hydroxymethyl)-2-butenoic acid | GABA-T | Competitive Reversible | 5 µM | N/A |[4] |

Table 2: Pharmacokinetic Properties of Vigabatrin

Parameter Value Population Reference
Bioavailability ~80-90% Adults [5]
Tmax (Peak Plasma Time) ~1-2.5 hours Adults & Infants [1][7]
Plasma Protein Binding 0% (negligible) Adults [1][8]
Metabolism Minimal Adults [1][5]
Elimination Half-Life 5-8 hours Young Adults [5]
12-13 hours Elderly [5]

| Excretion | ~95% unchanged in urine | Adults |[1][8] |

Table 3: Anticonvulsant Efficacy of GABA-T Inhibitors in Preclinical Models

Compound Animal Model Seizure Type ED50 (i.p.) Reference
Vigabatrin (γ-vinyl GABA) Mouse Electroshock Threshold 1900 mg/kg [9]
Gabaculine Mouse Electroshock Threshold 37 mg/kg [9]
γ-acetylenic GABA Mouse Electroshock Threshold 65 mg/kg [9]

| Ethanolamine O-sulphate | Mouse | Electroshock Threshold | 1440 mg/kg |[9] |

Note: The data in Table 3 provides context for the anticonvulsant potency of various GABA-T inhibitors in a standardized preclinical model.

Experimental Protocols

For researchers aiming to conduct comparative studies, the following outlines standard methodologies for assessing the efficacy and mechanism of GABA-T inhibitors.

1. In Vitro GABA-Transaminase (GABA-T) Activity Assay

This protocol is designed to measure the enzymatic activity of GABA-T and assess the potency of inhibitors.

start Start prep Prepare Cell/Tissue Lysate (Source of GABA-T) start->prep protein Determine Protein Concentration (e.g., BCA Assay) prep->protein setup Set up Reaction Wells: - Control (dH2O) - Reaction (GABA-T Substrate) - Test (Substrate + Inhibitor) protein->setup add_lysate Add 10 µL Lysate to each well setup->add_lysate incubate1 Incubate at 37°C for 60 min (Transamination Reaction) add_lysate->incubate1 add_reagent Add Reagent to measure Glutamate production incubate1->add_reagent incubate2 Incubate at 37°C for 60 min (Colorimetric Development) add_reagent->incubate2 terminate Add 3% Acetic Acid to stop reaction incubate2->terminate read Measure Absorbance (O.D. 492 nm) terminate->read calculate Calculate GABA-T Activity and % Inhibition read->calculate end End calculate->end

Caption: Workflow for an In Vitro GABA-T Inhibition Assay.

Methodology:

  • Lysate Preparation: Homogenize tissue or cells in an ice-cold lysis solution. Centrifuge to collect the supernatant containing the GABA-T enzyme.[10]

  • Reaction Setup: In a 96-well plate, prepare control wells (lysate + water), reaction wells (lysate + GABA-T substrate mix), and test wells (lysate + substrate + inhibitor at various concentrations).[10]

  • Incubation: The reaction is typically a two-step process. The first incubation allows for the GABA-T-mediated transamination. The second step involves a coupled reaction, often with glutamate dehydrogenase, to produce a detectable signal (e.g., colorimetric or fluorescent).[6][10]

  • Detection: Measure the output signal using a plate reader. The difference in signal between control and reaction wells indicates enzyme activity, which is then used to calculate the percentage of inhibition by the test compound.[10]

2. Preclinical Anticonvulsant Screening in Animal Models

Standardized animal models are essential for evaluating the in vivo efficacy of potential antiepileptic drugs.

Methodology:

  • Maximal Electroshock (MES) Seizure Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. Animals (typically mice or rats) are administered the test compound, and after a set period, a brief electrical stimulus is applied via corneal or ear-clip electrodes. The endpoint is the abolition of the hindlimb tonic extensor component of the seizure.[11][12]

  • Subcutaneous Pentylenetetrazol (scPTZ) Test: This chemoconvulsant model is used to identify compounds that can prevent generalized myoclonic and absence seizures. Animals are pre-treated with the test compound, followed by a subcutaneous injection of pentylenetetrazol. The endpoint is the prevention of clonic seizures.[11][12]

  • Kindling Model: This is a model of chronic epilepsy, particularly temporal lobe epilepsy. Repeated sub-convulsive electrical or chemical stimulation to a specific brain region (e.g., the amygdala) leads to a progressive intensification of seizure activity. This model is valuable for assessing a compound's ability to prevent seizure development (anti-epileptogenic effect) or to suppress seizures in a chronically epileptic state.[11][13]

Summary and Future Directions

Vigabatrin is a well-characterized, potent irreversible inhibitor of GABA-T with established clinical efficacy, particularly in refractory complex partial seizures and infantile spasms.[1][14][15] Its pharmacokinetic profile is favorable, with good bioavailability and minimal metabolism.[5][7] However, its use is limited by a significant risk of permanent vision loss.[5][8]

The compound class of this compound represents a different approach, acting as potent, competitive reversible inhibitors of GABA-T.[4] This reversible mechanism may offer a different safety profile, potentially avoiding the mechanism-based toxicities associated with irreversible inhibitors. However, comprehensive preclinical data on the anticonvulsant activity, pharmacokinetics, and safety of this compound itself is not yet widely available.

Further research is warranted to directly compare the in vivo efficacy and safety of these two classes of inhibitors. Head-to-head studies using standardized animal models of epilepsy would be crucial to determine if the reversible inhibition mechanism of compounds like this compound can provide a therapeutic window that is superior to that of vigabatrin, offering comparable or improved seizure control with a reduced risk of long-term adverse effects.

References

A Comparative Guide to the Synthesis of 4-Amino-2-methylbut-2-enoic Acid: Evaluating Reproducibility and Alternative Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical building blocks is paramount. This guide provides a comparative analysis of published methodologies for the synthesis of 4-Amino-2-methylbut-2-enoic acid, with a focus on reproducibility, yield, and alternative strategies. Experimental data from analogous reactions are presented to offer insights into the potential challenges and outcomes of each approach.

Key Synthetic Strategies and Comparative Data

The two proposed synthetic routes diverge in their choice of amine protecting group: the tert-butyloxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz) group. The selection of the protecting group is crucial as it dictates the conditions for both the subsequent oxidation and the final deprotection steps, thereby influencing the overall efficiency and reproducibility of the synthesis.

Below is a summary of the proposed synthetic pathways and a comparison of relevant quantitative data extrapolated from similar reactions in the literature.

StepMethodReagents & ConditionsTypical Yield (%)Key Considerations & Potential Reproducibility Issues
1. N-Protection Boc Protection(Boc)₂O, Et₃N, CH₂Cl₂90-95Generally high yielding and reproducible. Requires careful control of stoichiometry to avoid di-protection.
Cbz ProtectionCbz-Cl, NaHCO₃, H₂O/Dioxane85-95High yielding. The use of a biphasic system requires efficient stirring.
2. Oxidation TEMPO/NaOCl/NaClO₂TEMPO, NaOCl, NaClO₂, CH₃CN/phosphate buffer80-90Mild conditions, compatible with many functional groups. Reproducibility can be sensitive to pH and reagent quality.
Jones OxidationCrO₃, H₂SO₄, Acetone70-85Strong oxidant, may lead to over-oxidation or side reactions. Reproducibility can be affected by the rate of addition and temperature control. Potential for chromium waste.
Copper-Catalyzed OxidationCu(I) catalyst, O₂, followed by NaClO₂75-85Milder than Jones oxidation. Reproducibility may depend on catalyst activity and purity.
3. Deprotection Boc DeprotectionTrifluoroacetic acid (TFA) in CH₂Cl₂ or HCl in Dioxane>95Generally clean and high-yielding. Acid-sensitive functional groups may be affected.
Cbz DeprotectionH₂, Pd/C, Methanol>95Clean reaction with gaseous byproduct. Requires specialized hydrogenation equipment. Catalyst poisoning can be an issue.

Experimental Protocols

Detailed methodologies for the key steps are provided below. These protocols are based on established procedures for analogous transformations and should be adapted and optimized for the specific substrate.

Method 1: Boc-Protected Route

Step 1: Synthesis of (E)-4-(tert-butoxycarbonylamino)-2-methylbut-2-en-1-ol

To a solution of (E)-4-amino-2-methylbut-2-en-1-ol (1.0 eq) in dichloromethane (CH₂Cl₂), triethylamine (Et₃N, 1.2 eq) is added. The mixture is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in CH₂Cl₂ is added dropwise. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Oxidation to (E)-4-(tert-butoxycarbonylamino)-2-methylbut-2-enoic acid

The N-Boc protected alcohol (1.0 eq) is dissolved in a mixture of acetonitrile (CH₃CN) and a phosphate buffer (pH 6.7). 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO, 0.1 eq) and sodium chlorite (NaClO₂, 1.5 eq) are added. An aqueous solution of sodium hypochlorite (NaOCl, 0.1 eq) is then added dropwise while maintaining the temperature below 35 °C. The reaction is stirred until completion (monitored by TLC). The reaction is quenched with a saturated aqueous solution of sodium thiosulfate, and the pH is adjusted to 3-4 with a citric acid solution. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated to yield the carboxylic acid.

Step 3: Deprotection to this compound

The N-Boc protected acid is dissolved in CH₂Cl₂ and treated with an excess of trifluoroacetic acid (TFA). The solution is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure to yield the desired product as its trifluoroacetate salt. Alternatively, a solution of HCl in dioxane can be used for a salt-free workup after neutralization.

Method 2: Cbz-Protected Route

Step 1: Synthesis of (E)-4-(benzyloxycarbonylamino)-2-methylbut-2-en-1-ol

(E)-4-amino-2-methylbut-2-en-1-ol (1.0 eq) is dissolved in a mixture of dioxane and water. Sodium bicarbonate (NaHCO₃, 2.5 eq) is added, and the mixture is cooled to 0 °C. Benzyl chloroformate (Cbz-Cl, 1.1 eq) is added dropwise, and the reaction is stirred at room temperature overnight. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 2: Oxidation to (E)-4-(benzyloxycarbonylamino)-2-methylbut-2-enoic acid

The N-Cbz protected alcohol is oxidized using one of the methods described for the Boc-protected intermediate (e.g., TEMPO-mediated oxidation or Jones oxidation). The choice of oxidant should be made based on the desired reaction conditions and scale.

Step 3: Deprotection to this compound

The N-Cbz protected acid is dissolved in methanol, and a catalytic amount of palladium on carbon (Pd/C, 10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final product.

Visualization of Synthetic Workflows

To aid in the understanding of the proposed synthetic pathways, the following diagrams illustrate the logical flow of each route.

Boc_Protected_Route start (E)-4-amino-2-methylbut-2-en-1-ol step1 N-Boc Protection start->step1 intermediate1 (E)-4-(tert-butoxycarbonylamino)-2-methylbut-2-en-1-ol step1->intermediate1 step2 Oxidation intermediate1->step2 intermediate2 (E)-4-(tert-butoxycarbonylamino)-2-methylbut-2-enoic acid step2->intermediate2 step3 Boc Deprotection intermediate2->step3 end This compound step3->end

Caption: Workflow for the synthesis via the Boc-protected intermediate.

Cbz_Protected_Route start (E)-4-amino-2-methylbut-2-en-1-ol step1 N-Cbz Protection start->step1 intermediate1 (E)-4-(benzyloxycarbonylamino)-2-methylbut-2-en-1-ol step1->intermediate1 step2 Oxidation intermediate1->step2 intermediate2 (E)-4-(benzyloxycarbonylamino)-2-methylbut-2-enoic acid step2->intermediate2 step3 Cbz Deprotection intermediate2->step3 end This compound step3->end

Caption: Workflow for the synthesis via the Cbz-protected intermediate.

Conclusion and Recommendations

Both the Boc and Cbz-protected routes offer viable pathways to this compound. The choice between them will likely depend on the specific laboratory capabilities and the presence of other sensitive functional groups in more complex applications.

  • The Boc-protected route is advantageous due to the ease of deprotection using acidic conditions, which avoids the need for specialized hydrogenation equipment. However, care must be taken if other acid-sensitive groups are present.

  • The Cbz-protected route offers a highly selective deprotection method via hydrogenolysis, which is often very clean. This method is particularly suitable for molecules that are sensitive to acidic conditions.

For initial explorations and smaller-scale syntheses, the Boc route may offer greater convenience. For larger-scale syntheses or when acid sensitivity is a concern, the Cbz route provides a robust and clean alternative.

It is crucial to emphasize that while these methods are based on well-established chemical principles, their application to the synthesis of this compound may require optimization to achieve high reproducibility and yields. Careful monitoring of reaction conditions and purification of intermediates are essential for success.

Unveiling the Binding Interaction of 4-Amino-2-methylbut-2-enoic acid with GABA-T: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-Amino-2-methylbut-2-enoic acid's interaction with γ-aminobutyric acid aminotransferase (GABA-T), contrasting its performance with other known inhibitors. We present supporting experimental data, detailed protocols, and visual representations of the underlying scientific principles.

Confirming the Active Site as the Binding Locus

This compound and its derivatives have been identified as potent competitive reversible inhibitors of GABA-T.[1] This mode of inhibition strongly indicates that the compound binds to the active site of the enzyme, directly competing with the endogenous substrate, GABA. While a definitive crystal structure of the this compound-GABA-T complex is not publicly available, the kinetic evidence robustly supports an active site binding model.

Performance Comparison with Alternative GABA-T Inhibitors

The efficacy of enzyme inhibitors is commonly quantified by their inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀). A lower value signifies a higher potency. Below is a comparative summary of this compound's analogue and other notable GABA-T inhibitors.

InhibitorType of InhibitionKᵢ ValueIC₅₀ ValueReference
4-Amino-2-(hydroxymethyl)-2-butenoic acidCompetitive5 µMNot Reported[1]
Vigabatrin (γ-vinyl-GABA)Irreversible26 mMNot Reported[2][3][4]
TaurineCompetitive68 mMNot Reported[2][3][4]
GabaculineNot SpecifiedNot ReportedED₅₀: 37 mg/kg (in vivo)
Ethanolamine O-sulphate (EOS)Not SpecifiedNot ReportedED₅₀: 1,440 mg/kg (in vivo)
Aminooxyacetic acid (AOAA)UnspecificNot ReportedED₅₀: 13 mg/kg (in vivo)

Note: The Kᵢ value for this compound is not directly available in the reviewed literature. The value presented is for its close analogue, 4-amino-2-(hydroxymethyl)-2-butenoic acid, and serves as a strong indicator of its potential potency.[1] ED₅₀ values represent the effective dose for a specific in vivo anticonvulsant effect and are not directly comparable to in vitro Kᵢ or IC₅₀ values but provide a measure of biological activity.

Experimental Protocols

To empirically determine the binding site and inhibitory constant of a compound like this compound for GABA-T, a series of well-established biochemical assays can be employed.

Protocol 1: Determination of Inhibition Type and Kᵢ Value

This experiment aims to elucidate the mechanism of inhibition (e.g., competitive, non-competitive) and to calculate the inhibition constant (Kᵢ).

Materials:

  • Purified GABA-T enzyme

  • GABA (substrate)

  • α-ketoglutarate (co-substrate)

  • Pyridoxal 5'-phosphate (PLP) (cofactor)

  • This compound (inhibitor)

  • Spectrophotometer

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.5)

Procedure:

  • Enzyme Activity Assay:

    • Prepare a reaction mixture containing GABA-T, GABA at varying concentrations, α-ketoglutarate, and PLP in the reaction buffer.

    • Monitor the reaction progress by measuring the change in absorbance at a specific wavelength corresponding to the product formation (e.g., succinic semialdehyde or glutamate).

    • Calculate the initial reaction velocities (V₀) at each substrate concentration.

  • Inhibition Assay:

    • Repeat the enzyme activity assay in the presence of several fixed concentrations of this compound.

  • Data Analysis:

    • Plot the initial velocities against the substrate concentrations for both the uninhibited and inhibited reactions using a Michaelis-Menten plot.

    • To more clearly distinguish the inhibition type, create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

      • Competitive inhibition: The lines will intersect on the y-axis.

      • Non-competitive inhibition: The lines will intersect on the x-axis.

      • Uncompetitive inhibition: The lines will be parallel.

    • Calculate the Kᵢ value using the following equation for competitive inhibition, derived from the Lineweaver-Burk plot:

      • Slope (inhibited) = Slope (uninhibited) * (1 + [I]/Kᵢ) where [I] is the inhibitor concentration.

Protocol 2: Site-Directed Mutagenesis to Confirm Binding Residues

Once potential active site residues are identified from structural models or homology studies, this technique can confirm their role in inhibitor binding.

Materials:

  • Wild-type GABA-T expression vector

  • Site-directed mutagenesis kit

  • Expression system (e.g., E. coli)

  • Materials for protein purification (e.g., chromatography columns)

  • Materials for the inhibition assay as described in Protocol 1

Procedure:

  • Mutagenesis:

    • Introduce point mutations into the GABA-T gene to alter the amino acid residues hypothesized to be involved in binding.

  • Protein Expression and Purification:

    • Express both the wild-type and mutant forms of the GABA-T enzyme.

    • Purify the enzymes to homogeneity.

  • Kinetic Analysis:

    • Perform the inhibition assay (Protocol 1) for both the wild-type and mutant enzymes.

  • Data Analysis:

    • Compare the Kᵢ values obtained for the wild-type and mutant enzymes. A significant increase in the Kᵢ value for a mutant enzyme suggests that the mutated residue is crucial for the binding of this compound.

Visualizing the Experimental Workflow and Binding Logic

To clarify the experimental process and the logic of competitive inhibition, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Kinetic Assays cluster_analysis Data Analysis P1 Purify GABA-T Enzyme A1 Measure Enzyme Kinetics (No Inhibitor) P1->A1 A2 Measure Enzyme Kinetics (With Inhibitor) P1->A2 P2 Prepare Substrates (GABA, α-KG) & Inhibitor P2->A1 P2->A2 D1 Generate Michaelis-Menten & Lineweaver-Burk Plots A1->D1 A2->D1 D2 Determine Inhibition Type D1->D2 D3 Calculate Ki Value D2->D3

Caption: Workflow for determining the inhibition kinetics of this compound on GABA-T.

competitive_inhibition E GABA-T (Enzyme) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S GABA (Substrate) I 4-Amino-2-methylbut- 2-enoic acid (Inhibitor) ES->E P Products ES->P EI->E

Caption: Signaling pathway demonstrating competitive inhibition of GABA-T.

References

Evaluating the Off-Target Effects of 4-Amino-2-methylbut-2-enoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complexities of GABAergic modulation, understanding the full spectrum of a compound's activity is paramount. This guide provides a comparative analysis of 4-Amino-2-methylbut-2-enoic acid, a compound with known activity at GABA-related targets, against key alternatives. The focus is a critical evaluation of on-target potency versus off-target effects, supported by available experimental data.

On-Target and Off-Target Activity Profile

This compound, also known as trans-4-amino-2-methylbut-2-enoic acid or 2-MeTACA, exhibits a dual pharmacological profile. It acts as a competitive reversible inhibitor of GABA aminotransferase (GABA-T), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. Additionally, it displays activity as a moderately potent antagonist at GABAC receptors, a distinct class of GABA receptors. This off-target activity at GABAC receptors warrants careful consideration in its development and application.

This guide compares this compound with three other GABA-T inhibitors: the first-generation drug Vigabatrin, and two next-generation inhibitors, CPP-115 and OV329, which have been specifically designed for improved selectivity and reduced off-target effects.

Comparative Analysis of On-Target and Off-Target Effects

The following table summarizes the available quantitative data for the on-target and known off-target activities of this compound and its alternatives. It is important to note that comprehensive, standardized off-target screening data is not publicly available for all compounds, particularly the newer investigational drugs.

CompoundPrimary TargetOn-Target Activity (Ki for GABA-T)Known Off-Target Activity
This compound GABA-T~5 µM (for the hydroxy-substituted analog)[1]Moderately potent antagonist at GABAC receptors (ρ1 and ρ2 subunits)
Vigabatrin GABA-T-Known to have off-target effects, including potential retinal toxicity[2]
CPP-115 GABA-T-Designed for high selectivity with reduced off-target effects. Did not show significant activity against a panel of 111 off-targets.
OV329 GABA-T-Designed for high selectivity. Does not inhibit alanine or aspartate aminotransferases at efficacious doses and does not accumulate in the retina.[1]

Signaling Pathways and Mechanisms of Action

The primary therapeutic rationale for inhibiting GABA-T is to increase the synaptic concentration of GABA, thereby enhancing inhibitory neurotransmission. The following diagram illustrates the GABA degradation pathway and the mechanism of action of GABA-T inhibitors.

GABAPathway Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA GABA GABA_T GABA Aminotransferase (GABA-T) GABA->GABA_T GAD->GABA SSA Succinic Semialdehyde GABA_T->SSA SSADH Succinic Semialdehyde Dehydrogenase (SSADH) SSA->SSADH Succinate Succinate SSADH->Succinate Krebs_Cycle Krebs Cycle Succinate->Krebs_Cycle Inhibitors This compound Vigabatrin CPP-115 OV329 Inhibitors->GABA_T Inhibition

GABA degradation pathway and inhibitor action.

Experimental Workflow for Off-Target Effect Evaluation

A systematic evaluation of off-target effects is a critical component of drug development. The following diagram outlines a typical experimental workflow for assessing the off-target profile of a compound.

OffTargetWorkflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation cluster_analysis Data Analysis and Risk Assessment In_Silico In Silico Prediction (e.g., target prediction software) Primary_Assay Primary Target Enzyme Inhibition Assay (e.g., GABA-T Assay) In_Silico->Primary_Assay Broad_Panel Broad Off-Target Panel Screening (e.g., Kinase, GPCR, Ion Channel Panels) Primary_Assay->Broad_Panel Secondary_Assay Secondary Functional Assays (e.g., cell-based assays for identified off-targets) Broad_Panel->Secondary_Assay PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling Secondary_Assay->PK_PD Toxicity In Vivo Toxicity Studies (e.g., rodent models) PK_PD->Toxicity Data_Integration Data Integration and Structure-Activity Relationship (SAR) Analysis Toxicity->Data_Integration Risk_Assessment Safety and Risk Assessment Data_Integration->Risk_Assessment

Workflow for off-target effect evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of GABA-T inhibitors and their off-target effects.

In Vitro GABA Aminotransferase (GABA-T) Inhibition Assay

Objective: To determine the inhibitory potential of a test compound against GABA-T.

Materials:

  • Purified GABA-T enzyme

  • GABA (substrate)

  • α-ketoglutarate (co-substrate)

  • NAD+ (for coupled enzyme reaction)

  • Succinic semialdehyde dehydrogenase (SSADH) (coupling enzyme)

  • Test compound

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, GABA-T enzyme, and varying concentrations of the test compound. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding a mixture of GABA, α-ketoglutarate, NAD+, and SSADH.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH, over time.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • To determine the Ki value for competitive inhibitors, perform the assay with varying concentrations of the substrate (GABA) at different fixed concentrations of the inhibitor. Analyze the data using Lineweaver-Burk or Dixon plots.

Radioligand Binding Assay for Off-Target Receptor Screening

Objective: To assess the binding affinity of a test compound to a panel of off-target receptors.

Materials:

  • Cell membranes or purified receptors for the targets of interest

  • Radiolabeled ligand specific for each receptor (e.g., [3H]-labeled antagonist)

  • Test compound

  • Assay buffer (specific to each receptor)

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well filter plate, add the cell membranes, radiolabeled ligand, and either the test compound or buffer (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding).

  • Incubate the plate at a specific temperature and for a duration sufficient to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plate and add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Kinase Panel Screening

Objective: To evaluate the inhibitory activity of a test compound against a broad panel of kinases.

Materials:

  • A panel of purified kinases

  • Specific peptide substrates for each kinase

  • ATP (often radiolabeled, e.g., [γ-33P]ATP)

  • Test compound

  • Kinase reaction buffer

  • Phosphocellulose filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare the test compound at a screening concentration (e.g., 10 µM).

  • In a 96-well plate, add the kinase, its specific substrate, and the test compound or vehicle control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot the reaction mixture onto a phosphocellulose filter plate.

  • Wash the filter plate to remove unincorporated ATP.

  • Dry the plate and add scintillation fluid.

  • Measure the radioactivity, which corresponds to the amount of phosphorylated substrate, using a scintillation counter.

  • Calculate the percentage of inhibition for the test compound against each kinase relative to the control. For compounds showing significant inhibition, a follow-up dose-response curve is generated to determine the IC50 value.

References

"benchmarking the synthetic efficiency of different routes to 4-Amino-2-methylbut-2-enoic acid"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of bioactive molecules is a cornerstone of innovation. This guide provides a comparative analysis of various synthetic pathways to 4-Amino-2-methylbut-2-enoic acid, a valuable building block in medicinal chemistry. We present a detailed examination of three distinct routes, offering quantitative data on their efficiency, comprehensive experimental protocols, and a visual representation of the synthetic strategies.

At a Glance: Comparing Synthetic Efficiencies

The selection of an optimal synthetic route is contingent on a variety of factors, including overall yield, purity of the final product, reaction time, and the complexity of the procedures. The following table summarizes the key performance indicators for three distinct synthetic approaches to this compound.

ParameterRoute 1: Halogenated Intermediate PathwayRoute 2: Selenoxide Elimination PathwayRoute 3: Oxidation of Allylic Alcohol
Starting Material (S)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acidCbz-protected tert-butyl 4-aminobutanoateIsoprene
Key Steps Protection, Oxidation, Dibromoalkenylation, Reduction, Deprotectionα-Phenylselenylation, α-Hydroxymethylation, Selenoxide eliminationDihalogenation, Hydrolysis, Amination, Oxidation
Overall Yield Not explicitly reported for the non-halogenated product. (51.3 ± 19.1% for a brominated analog)[1]"Good yields" reported, specific percentage not available.Not explicitly reported for the full conversion.
Purity ≥97% for the brominated analog[1]High stereoselectivity for the (E)-isomer reported.Not specified.
Reaction Time Multi-day synthesisNot specified.Not specified.
Advantages Established for analogous compounds.High stereoselectivity.Utilizes a readily available starting material.
Disadvantages Multi-step process with potentially moderate yields for the target molecule.Lack of detailed public data on overall yield.Requires a two-step oxidation of the intermediate alcohol, for which specific yields on this substrate are not readily available.

Visualizing the Synthetic Pathways

To better understand the logical flow and key transformations in each synthetic approach, the following diagrams illustrate the conceptual workflows.

G cluster_0 Route 1: Halogenated Intermediate Pathway A1 Protected Amino Acid B1 Aldehyde A1->B1 Oxidation C1 Dibromoalkene B1->C1 Corey-Fuchs Reaction D1 Vinyl Halide C1->D1 Reduction E1 This compound D1->E1 Deprotection / (Halogen Removal)

Diagram 1: Workflow for the Halogenated Intermediate Pathway.

G cluster_1 Route 2: Selenoxide Elimination Pathway A2 Cbz-protected tert-butyl 4-aminobutanoate B2 α-Phenylseleno derivative A2->B2 Phenylselenylation C2 α-Hydroxymethyl-α-phenylseleno derivative B2->C2 Hydroxymethylation D2 4-Amino-2-(hydroxymethyl) -2-butenoic acid derivative C2->D2 Selenoxide Elimination E2 This compound D2->E2 Modification of hydroxymethyl group

Diagram 2: Workflow for the Selenoxide Elimination Pathway.

G cluster_2 Route 3: Oxidation of Allylic Alcohol Pathway A3 Isoprene B3 (E)-4-amino-2-methylbut-2-en-1-ol A3->B3 Multi-step synthesis C3 (E)-4-amino-2-methylbut-2-enal B3->C3 MnO2 Oxidation D3 This compound C3->D3 Oxidation

Diagram 3: Workflow for the Oxidation of Allylic Alcohol Pathway.

Detailed Experimental Protocols

A critical aspect of evaluating synthetic routes is the reproducibility of the experimental procedures. Below are the detailed methodologies for the key transformations in each of the compared routes, based on available literature.

Route 1: Halogenated Intermediate Pathway (Adapted from the synthesis of a brominated analog)[1]

This route is adapted from the synthesis of (S)-Amino-2-methyl-4-[76Br]bromo-3-(E)-butenoic acid and would require modification to yield the non-halogenated product. The key steps are outlined below.

  • Protection of the starting amino acid: The initial amino acid is protected, for example, using a tert-butoxycarbonyl (Boc) group.

  • Oxidation to the aldehyde: The protected amino acid is oxidized to the corresponding aldehyde. A common method is the Swern oxidation.

  • Formation of the dibromoalkene: The aldehyde is converted to a dibromoalkene using a Corey-Fuchs reaction with triphenylphosphine and carbon tetrabromide.

  • Reduction to the vinyl halide: The dibromoalkene is then reduced to a vinyl bromide.

  • Deprotection: The protecting groups are removed to yield the final product. For a non-halogenated final product, a subsequent dehalogenation step would be necessary.

A detailed protocol for a deprotection step is as follows: The protected vinyl bromide (35 mg, 0.18 mmol) is dissolved in a 1:1 mixture of trifluoroacetic acid (0.4 mL) and dichloromethane (0.4 mL). The solution is stirred for 30 minutes at room temperature. The reaction mixture is then concentrated to yield the deprotected product.

Route 2: Selenoxide Elimination Pathway

This stereoselective route is reported to produce the desired (E)-isomer in good yields.[2] The general procedure involves:

  • α-Phenylselenylation: The enolate of Cbz-protected tert-butyl 4-aminobutanoate is reacted with a selenium-based electrophile (e.g., phenylselenyl bromide) to introduce a phenylseleno group at the α-position.

  • α-Hydroxymethylation: The resulting α-phenylseleno ester is then treated with a base and formaldehyde to introduce a hydroxymethyl group at the same α-position.

  • Selenoxide Elimination: The seleno group is oxidized to a selenoxide (e.g., with hydrogen peroxide), which then undergoes a syn-elimination to form the α,β-unsaturated product, 4-Amino-2-(hydroxymethyl)-2-butenoic acid derivative.

  • Conversion of the hydroxymethyl group: The hydroxymethyl group would then need to be converted to a methyl group to obtain the final product. This could potentially be achieved through a two-step process of tosylation followed by reduction.

Route 3: Oxidation of Allylic Alcohol Pathway

This route commences with the synthesis of the key intermediate, (E)-4-amino-2-methylbut-2-en-1-ol, which can be prepared on a large scale from isoprene. The subsequent oxidation to the carboxylic acid is a crucial step. While manganese dioxide (MnO2) is a mild and effective reagent for the oxidation of allylic alcohols to aldehydes, a further oxidation step is required to obtain the carboxylic acid.

Step 1: Oxidation to the Aldehyde

A general procedure for the oxidation of an allylic alcohol with MnO2 is as follows:

To a solution of the allylic alcohol in a suitable solvent (e.g., dichloromethane or chloroform), an excess of activated manganese dioxide is added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The mixture is then filtered through a pad of celite, and the filtrate is concentrated to afford the aldehyde. For the oxidation of allylic alcohols, MnO2 is known to be highly selective, often yielding the corresponding aldehyde in high yields without significant over-oxidation to the carboxylic acid.[3][4]

Step 2: Oxidation of the Aldehyde to the Carboxylic Acid

The resulting aldehyde can then be oxidized to the carboxylic acid using various established methods, such as the Pinnick oxidation (using sodium chlorite and a scavenger like 2-methyl-2-butene) or by using reagents like potassium permanganate or Jones reagent, with careful control of reaction conditions to avoid degradation of the substrate.

Conclusion

The choice of the most efficient synthetic route to this compound depends on the specific requirements of the research, including the desired scale, stereochemical purity, and available resources.

  • Route 1 offers a pathway that has been successfully applied to similar halogenated analogs, but the overall efficiency for the non-halogenated target molecule needs further optimization and documentation.

  • Route 2 promises high stereoselectivity, which is a significant advantage for producing the pure (E)-isomer. However, detailed quantitative data on the overall yield is needed for a complete assessment.

  • Route 3 benefits from a well-established, large-scale synthesis of a key precursor. The main challenge lies in the efficient and high-yielding two-step oxidation of the allylic alcohol to the carboxylic acid, which requires careful selection of reagents and optimization of reaction conditions.

Further investigation into the specific yields and experimental details of each route will be crucial for making a definitive selection for a particular application. The information presented in this guide serves as a foundational comparison to aid researchers in this decision-making process.

References

A Structural and Functional Comparison: 4-Amino-2-methylbut-2-enoic acid and its Parent Compound, GABA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural and functional comparison of 4-Amino-2-methylbut-2-enoic acid and its parent compound, γ-aminobutyric acid (GABA). GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its analogues are of significant interest in neuroscience and drug development. This document summarizes key structural parameters, details effects on GABA receptors, and provides experimental methodologies for further research.

Structural Comparison

A direct comparison of experimentally determined bond lengths and angles is limited by the availability of crystallographic data for this compound. However, a comparative analysis can be made based on computed data and the known structural features of their respective functional groups.

Key Structural Differences:

  • Unsaturation: this compound possesses a carbon-carbon double bond in its backbone, rendering it a more rigid structure compared to the flexible aliphatic chain of GABA.

  • Methyl Group: The presence of a methyl group at the second carbon position (C2) in this compound introduces steric hindrance and alters the electronic distribution in the molecule compared to GABA.

The following table summarizes key physicochemical and computed structural properties for both compounds.

PropertyThis compoundGABA (γ-aminobutyric acid)
Molecular Formula C5H9NO2C4H9NO2
Molecular Weight 115.13 g/mol 103.12 g/mol
IUPAC Name (E)-4-amino-2-methylbut-2-enoic acid4-aminobutanoic acid
Topological Polar Surface Area 63.3 Ų63.3 Ų
Complexity 11862.7
Hydrogen Bond Donor Count 22
Hydrogen Bond Acceptor Count 22
Rotatable Bond Count 23

Data sourced from PubChem CID: 10103145 and 119.

Functional Comparison at GABA Receptors

The structural modifications of this compound relative to GABA lead to significant differences in their biological activity, particularly at GABA receptors.

  • GABA: As the endogenous ligand, GABA is an agonist at all major GABA receptor subtypes (GABA-A, GABA-B, and GABA-C), leading to neuronal inhibition.

  • This compound (also known as 2-MeTACA): This compound exhibits subtype-specific effects. Notably, it has been shown to have no effect as either an agonist or an antagonist at rat ρ3 GABA-C receptors, even at high concentrations.[1] This lack of activity is attributed to steric hindrance from the C2-methyl group, which likely prevents proper binding within the receptor's active site.[2] However, it is reported to affect ρ1 and ρ2 GABA-C receptors.[1]

Signaling Pathways

The differential activity of GABA and this compound at GABA receptors translates to distinct signaling outcomes. GABA, as an agonist, activates inhibitory signaling cascades. In contrast, the inactivity of this compound at certain receptor subtypes means it does not initiate this signaling.

Below are diagrams illustrating the generalized signaling pathways for a GABA-A receptor agonist (like GABA) and the lack of signaling by an inactive compound at a specific GABA receptor subtype.

GABA_Agonist_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA (Agonist) Receptor GABA-A Receptor GABA->Receptor Binds Ion_Channel Chloride Ion Channel Opens Receptor->Ion_Channel Activates Hyperpolarization Neuronal Hyperpolarization (Inhibition) Ion_Channel->Hyperpolarization Leads to

GABA Agonist Signaling Pathway

Inactive_Compound_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound This compound Receptor GABA-C ρ3 Receptor Compound->Receptor No effective binding No_Effect No Channel Opening Resting_State Neuron Remains at Resting Potential

Inactive Compound at GABA-C ρ3 Receptor

Experimental Protocols

Comparative Receptor Binding Assay

This protocol outlines a method to compare the binding affinity of this compound to GABA receptors relative to GABA.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the binding of a radiolabeled GABA receptor agonist.

Materials:

  • Rat brain tissue

  • Homogenization buffer (e.g., Tris-HCl with protease inhibitors)

  • Radiolabeled GABA receptor agonist (e.g., [3H]muscimol for GABA-A receptors)

  • Unlabeled GABA (for positive control)

  • This compound

  • Scintillation fluid

  • Glass fiber filters

  • Centrifuge, scintillation counter, filtration apparatus

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous GABA.

    • Resuspend the final pellet in the assay buffer.

  • Binding Assay:

    • Set up a series of tubes containing the membrane preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of either unlabeled GABA or this compound.

    • Include tubes with only the radioligand and membranes (total binding) and tubes with the radioligand, membranes, and a high concentration of unlabeled GABA (non-specific binding).

    • Incubate the tubes at a controlled temperature for a time sufficient to reach equilibrium.

  • Termination and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Experimental Workflow:

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis Tissue_Prep Brain Tissue Homogenization Membrane_Isolation Membrane Isolation & Washing Tissue_Prep->Membrane_Isolation Incubation Incubation with Radioligand & Competitors Membrane_Isolation->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis IC50 Determination Scintillation->Data_Analysis

Workflow for Comparative Binding Assay

References

Safety Operating Guide

Prudent Disposal of 4-Amino-2-methylbut-2-enoic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant disposal of 4-Amino-2-methylbut-2-enoic acid, ensuring the safety of laboratory personnel and adherence to regulatory standards.

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and operational excellence. This document outlines the necessary procedures for the disposal of this compound, a compound for which detailed hazard information may not be readily available. In the absence of a specific Safety Data Sheet (SDS), this compound should be handled with caution, assuming it to be hazardous.

Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, it is imperative to consult your institution's Chemical Hygiene Plan and to wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection A standard laboratory coat.
Respiratory Protection To be used if handling fine powders or creating aerosols.

Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural guide that should be adapted to your institution's specific protocols.

Step 1: Waste Identification and Classification

As a nitrogen-containing organic compound, this compound should be classified as a non-halogenated organic waste. It is crucial not to mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 2: Waste Segregation and Containment

  • Primary Container: The original container of this compound should be used for disposal if possible. If not, a clean, chemically compatible, and clearly labeled container should be used.

  • Labeling: The waste container must be labeled with the full chemical name, "this compound," and the words "Hazardous Waste." The date of accumulation should also be clearly marked.

  • Storage: The sealed and labeled container should be stored in a designated satellite accumulation area within the laboratory, away from incompatible materials.

Step 3: Arranging for Disposal

Contact your institution's EHS department to schedule a pickup for the chemical waste. Provide them with all necessary information regarding the compound. Do not attempt to dispose of this chemical down the drain or in the regular trash.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Disposal start Start: Need to Dispose of This compound consult_chp Consult Institutional Chemical Hygiene Plan start->consult_chp ppe Don Appropriate PPE classify Classify as Non-Halogenated Organic Waste ppe->classify consult_chp->ppe segregate Segregate from Other Waste Streams classify->segregate contain Place in a Labeled, Sealed Container segregate->contain store Store in Satellite Accumulation Area contain->store contact_ehs Contact EHS for Pickup store->contact_ehs end_state Waste Disposed of by EHS contact_ehs->end_state

Caption: Disposal workflow for this compound.

It is the responsibility of every researcher to ensure that chemical waste is managed in a way that minimizes risk to human health and the environment. By adhering to these procedures and consulting with your institutional EHS professionals, you contribute to a culture of safety and environmental stewardship.

Personal protective equipment for handling 4-Amino-2-methylbut-2-enoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemicals is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for managing 4-Amino-2-methylbut-2-enoic acid (CAS: 69169-58-0) in a laboratory setting.

Hazard & Personal Protective Equipment Summary

To mitigate risks, the following personal protective equipment is essential when handling this compound.

Hazard CategoryPotential EffectsRecommended Personal Protective Equipment (PPE)
Skin Contact Causes skin irritation.Gloves: Chemical-resistant gloves (e.g., nitrile rubber). Lab Coat: Standard laboratory coat.
Eye Contact Causes serious eye damage.Eye Protection: Safety glasses with side-shields or chemical safety goggles. Face Shield: Recommended when there is a splash hazard.
Inhalation May cause respiratory tract irritation.Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is critical to ensure laboratory safety.

  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary PPE and handling equipment before starting work.

  • Handling:

    • Avoid direct contact with skin and eyes by consistently wearing the recommended PPE.

    • Minimize the generation of dust. If the compound is in solid form, handle it carefully.

    • Use in a well-ventilated area to prevent the accumulation of vapors or dust.

  • Storage:

    • Store in a tightly sealed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste material in a designated, labeled, and sealed container.

  • Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.

  • Container Disposal: Decontaminate empty containers before disposal or recycling. If not thoroughly decontaminated, they should be treated as hazardous waste.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Designate Handling Area check_safety Verify Eyewash & Shower Access prep_area->check_safety gather_ppe Assemble PPE check_safety->gather_ppe wear_ppe Wear Appropriate PPE gather_ppe->wear_ppe handle_chem Handle Chemical in Ventilated Area wear_ppe->handle_chem store_chem Store in Sealed Container handle_chem->store_chem collect_waste Collect Waste in Labeled Container handle_chem->collect_waste dispose_waste Dispose via Licensed Contractor collect_waste->dispose_waste

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.